2-Amino-4,8-naphthalenedisulfonic acid
Description
The exact mass of the compound 2-Amino-4,8-naphthalenedisulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-4,8-naphthalenedisulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4,8-naphthalenedisulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-aminonaphthalene-1,5-disulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2/c11-6-4-8-7(10(5-6)19(15,16)17)2-1-3-9(8)18(12,13)14/h1-5H,11H2,(H,12,13,14)(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJGVAJYTOXFJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)N)C(=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059616 | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino- | |
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Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
131-27-1 | |
| Record name | 2-Naphthylamine-4,8-disulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Amino-1,5-naphthalenedisulfonic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Naphthalenedisulfonic acid, 3-amino- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID5059616 | |
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| Record name | 3-aminonaphthalene-1,5-disulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.565 | |
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| Record name | 3-AMINO-1,5-NAPHTHALENEDISULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5M28DHP3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Amino-4,8-naphthalenedisulfonic acid chemical structure
Executive Summary
2-Amino-4,8-naphthalenedisulfonic acid (CAS: 131-27-1), industrially known as C-Acid or Cassella Acid , is a critical naphthalene derivative serving as a scaffold in the synthesis of reactive azo dyes and pharmaceutical intermediates.[1] Unlike simple naphthylamines, the presence of two sulfonic acid groups at the 4 and 8 positions confers high water solubility and distinct electronic properties, directing electrophilic substitution during diazo coupling.[1]
This technical guide synthesizes the molecular architecture, safe industrial manufacturing protocols (avoiding carcinogenic precursors), and validated HPLC analytical methods for researchers in organic synthesis and dye chemistry.[1]
Molecular Architecture & Isomerism
The nomenclature of naphthalene derivatives can be ambiguous due to varying numbering conventions. For C-Acid, the IUPAC and industrial designations describe the same connectivity but use different starting points.[1]
-
Industrial Name: 2-Amino-4,8-naphthalenedisulfonic acid.[1][3]
-
Formula:
-
Molecular Weight: 303.31 g/mol [1]
Structural Logic:
The molecule consists of a naphthalene core substituted with an amine group at the
Physicochemical Profile
| Property | Value/Description | Causality/Notes |
| Appearance | White to pale yellow crystalline powder | Coloration often indicates trace oxidation or nitro- impurities.[1] |
| Solubility | High in alkaline water; Moderate in water; Low in EtOH | Disulfonic acid groups render the molecule highly polar and hydrophilic.[1] |
| pKa (Amine) | ~3.5 - 4.0 (Estimated) | Electron-withdrawing sulfonate groups reduce the basicity of the amine compared to 2-naphthylamine.[1] |
| pKa (Sulfonic) | < 1.0 | Strong acid groups; fully ionized at physiological pH.[1] |
| Stability | Stable under ambient conditions | Decomposes at >300°C. Sensitive to strong oxidizers.[1] |
Synthetic Pathways & Manufacturing
Critical Safety Note: Historic routes involving the direct sulfonation of 2-naphthylamine are obsolete and hazardous due to the carcinogenicity of 2-naphthylamine.[1] The modern, authoritative industrial route utilizes the Armstrong Route , starting from naphthalene-1,5-disulfonic acid.[1] This pathway is a self-validating safety system as it bypasses the formation of free
The Armstrong Route (Nitration-Reduction Protocol)[1]
-
Sulfonation: Naphthalene is sulfonated with oleum to yield Naphthalene-1,5-disulfonic acid (Armstrong’s Acid).[1][4]
-
Nitration: Armstrong’s Acid is nitrated to form 3-Nitro-1,5-naphthalenedisulfonic acid.[1][4] The directing effect of the sulfonic acid groups ensures substitution at the meta-position relative to the sulfonate (the
-position of the ring).[1] -
Reduction: The nitro group is reduced to an amine using Iron/Acid (Béchamp reduction) or catalytic hydrogenation (Pd/C).[1]
Caption: Synthesis of C-Acid via the Armstrong Route, ensuring regiospecificity and safety.
Analytical Characterization
To ensure the integrity of C-Acid for use as a drug intermediate or dye precursor, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] Due to the high polarity of the disulfonic acid groups, standard Reverse Phase (RP) chromatography results in poor retention.[1] Two authoritative methods are recommended:
Method A: Ion-Pair Chromatography (Recommended)
This method uses an ion-pairing agent to increase the hydrophobicity of the analyte, allowing retention on a C18 column.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water (pH adjusted to 6.0 with Phosphate buffer).
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV @ 254 nm.[1]
-
Mechanism: The TBA+ cation pairs with the sulfonate anions (
), forming a neutral, lipophilic complex that interacts with the C18 stationary phase.[1]
Method B: Anion Exchange Chromatography
-
Column: Strong Anion Exchange (SAX).[1]
-
Mobile Phase: Phosphate buffer (pH 3.0) with increasing ionic strength (NaCl gradient).
-
Detection: UV @ 254 nm.[1]
Reactivity & Applications
C-Acid is primarily utilized for its amine functionality, which undergoes diazotization to form diazonium salts.[1] These salts are then coupled with electron-rich aromatics (phenols, amines) to produce azo dyes.[1]
Mechanism of Azo Coupling:
-
Diazotization: C-Acid reacts with
at 0-5°C. The amine ( ) converts to the diazonium group ( ).[1] -
Coupling: The diazonium species acts as a weak electrophile, attacking activated rings (e.g., H-Acid, Gamma Acid) to form the azo bond (
).[1]
Caption: Diazotization and coupling pathway for C-Acid in azo dye synthesis.[1][4][7]
References
-
Biosynth. (2023).[1] 2-Amino-4,8-naphthalenedisulfonic acid Product Data. Retrieved from
-
ChemicalBook. (2023).[1] 2-Amino-4,8-naphthalenedisulfonic acid Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2023).[1] 2-Aminonaphthalene-1,5-disulfonic acid (Compound Summary). Retrieved from
-
SIELC Technologies. (2023).[1] HPLC Method for Analysis of Naphthalenesulfonic Acids. Retrieved from
-
Ullmann's Encyclopedia of Industrial Chemistry. (2000). Naphthalene Derivatives. Wiley-VCH.[1] (Standard reference for "Armstrong Route" synthesis).
Sources
- 1. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 2. EP0808343B1 - Process for preparing reactive azo dyes - Google Patents [patents.google.com]
- 3. 2-Amino-4,8-naphthalenedisulfonic acid | 131-27-1 [chemicalbook.com]
- 4. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]
- 5. Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,8-naphthalenedisulfonic Acid
This guide provides a comprehensive technical overview of 2-Amino-4,8-naphthalenedisulfonic acid, a molecule of significant industrial and research interest. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explore the causal relationships between the compound's structure and its observable properties. We will delve into its acid-base chemistry, solubility, spectroscopic signature, and the practical implications of these characteristics.
Introduction: A Molecule of Duality and Utility
2-Amino-4,8-naphthalenedisulfonic acid, also known by common names such as C acid or Cassella acid, is a sulfonated aromatic amine derived from naphthalene.[1][2] Its structure, featuring a rigid naphthalene core functionalized with both acidic (sulfonic acid) and basic (amino) groups, imparts a unique amphoteric character that dictates its chemical behavior and wide-ranging applications.[3][4]
Primarily, it serves as a crucial intermediate in the synthesis of a variety of colorants, including reactive, acid, and direct dyes.[4][5][6] The strategic placement of its functional groups allows for diazotization and coupling reactions, forming the basis for a vast library of azo dyes.[7] Beyond the textile industry, its utility is recognized in pharmaceutical synthesis, the development of advanced materials, and as a reagent in analytical chemistry.[3][4] Recent research has also highlighted its potential as an enzyme inhibitor, specifically targeting tyrosinase, and its use as a food additive due to its antimicrobial properties.[8] This guide will dissect the core physicochemical properties that underpin this versatility.
Molecular and Structural Properties
The foundation of 2-Amino-4,8-naphthalenedisulfonic acid's properties lies in its molecular architecture. The fused aromatic rings of the naphthalene backbone create a planar and electron-rich system, while the appended functional groups govern its reactivity and intermolecular interactions.
Caption: 2D structure of 2-Amino-4,8-naphthalenedisulfonic acid.
Core Physicochemical Data
The macroscopic properties of a compound are a direct reflection of its molecular characteristics. The data presented below have been consolidated from various sources, with discrepancies noted to provide a complete picture for the research scientist.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₉NO₆S₂ | [1][3][4] |
| Molecular Weight | 303.32 g/mol | [1][5] |
| CAS Number | 131-27-1 | [4] |
| Appearance | Off-white to light yellow or grey crystalline solid/powder. | [3][4][6] |
| Melting Point | Decomposes, reported between 300-305°C. | [3][4] |
| Solubility in Water | Readily soluble, especially in hot water and alkaline conditions. | [1][3][4] |
| Odor | Odorless to a faint characteristic odor. | [3][4] |
| Stability | Stable under normal ambient conditions. | [3] |
| Density (estimate) | 1.63 g/cm³ | [5] |
Note on Discrepancies: While most sources confirm its high water solubility due to the polar sulfonic acid groups, some databases report it as insoluble or slightly soluble.[5] This is likely an error, as the structure strongly favors aqueous solubility. Similarly, various molecular weights are reported across commercial supplier sites; the value of 303.32 g/mol is consistent with the chemical formula.
Acid-Base Chemistry and Ionization States
-
Strongly Acidic (pH < 1): Both sulfonic acid groups will be fully deprotonated (-SO₃⁻), and the amino group will be protonated (-NH₃⁺), resulting in a net charge of -1.
-
Mid-Range pH (approx. 2-8): The sulfonic acid groups remain deprotonated, and the amino group is also deprotonated (-NH₂), leading to a net charge of -2.
-
Strongly Basic (pH > 9): The molecule will retain its -2 charge.
This pH-dependent charge state is fundamental to its behavior in solution, influencing its solubility, reactivity in dye synthesis, and its interaction with biological targets.
Caption: Predominant ionization states of the molecule across a pH spectrum.
Synthesis Pathway and Industrial Relevance
The industrial production of 2-Amino-4,8-naphthalenedisulfonic acid typically originates from naphthalene, a primary component of coal tar.[2] The synthesis is a multi-step process involving sulfonation, nitration, and reduction, requiring careful control of reaction conditions to achieve the desired isomer.
Caption: Generalized workflow for the synthesis of C acid from naphthalene.
This process highlights the importance of classic aromatic chemistry in industrial manufacturing.[5] The purification steps are critical, as isomeric impurities can significantly impact the quality and performance of the final products, particularly in dye applications where color purity is paramount.
Experimental Protocols: A Self-Validating Approach
To ensure trustworthiness and reproducibility, the characterization of 2-Amino-4,8-naphthalenedisulfonic acid must follow robust, self-validating protocols.
Protocol: Determination of Aqueous Solubility
Causality: The high polarity imparted by the two sulfonic acid groups suggests excellent water solubility. This experiment quantifies this property, which is critical for its use in aqueous reaction media and formulations.
Methodology (Shake-Flask Method):
-
Preparation: Prepare a series of saturated solutions by adding an excess of 2-Amino-4,8-naphthalenedisulfonic acid to a known volume of deionized water in sealed flasks.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be maintained.
-
Phase Separation: Allow the flasks to stand undisturbed at the controlled temperature until the solid has fully settled. Alternatively, centrifuge an aliquot to separate the solid phase.
-
Sampling & Analysis: Carefully withdraw a known volume of the clear supernatant. Quantify the concentration of the dissolved compound using UV-Vis spectrophotometry by comparing its absorbance at a predetermined λ_max against a standard calibration curve.
-
Calculation: Express the solubility in grams per 100 mL or moles per liter. The experiment should be repeated at different pH values to create a comprehensive solubility profile.
Safety and Handling
From a safety perspective, 2-Amino-4,8-naphthalenedisulfonic acid is classified as a toxic and irritating substance.[5]
-
Hazards: It can cause irritation to the eyes, skin, and respiratory system.[5] Ingestion, inhalation, or absorption through the skin may lead to poisoning, with symptoms including dizziness, nausea, and chest tightness.[5]
-
Handling: Operations should be conducted in a well-ventilated area, and personnel must wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[5]
-
Storage: The compound should be stored in a cool, dry, and well-ventilated location, away from heat sources and incompatible materials like strong oxidizing agents. Containers must be kept tightly sealed to prevent moisture absorption.[3][5]
Conclusion
The physicochemical properties of 2-Amino-4,8-naphthalenedisulfonic acid are a direct consequence of its unique molecular structure. Its high water solubility, distinct acid-base character, and the reactivity of its amino group are the pillars of its industrial success as a dye intermediate. For researchers in drug development and material science, understanding these core properties—particularly its pH-dependent ionization and solubility—is essential for rationally designing new applications, from targeted enzyme inhibitors to novel functional materials. The methodologies and data presented in this guide provide an authoritative foundation for these endeavors.
References
- 2-Amino-4,8-Naphthalenedisulfonic Acid. (2026). Alchemist-chem.com.
- 2-Naphthylamine-4,8-disulfonic acid 131-27-1 wiki. (n.d.). Guidechem.
- 2-Amino-4,8-naphthalenedisulfonic acid. (n.d.). ChemBK.
- Detailed 2-Amino-4,8-Naphthalenedisulfonic Acid Market Report. (n.d.). Apiary.
- 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670. (n.d.). PubChem.
- 2-Amino-4,8-naphthalenedisulfonic acid | 131-27-1. (n.d.). ChemicalBook.
- 2-Amino-4,8-naphthalenedisulfonic acid | 131-27-1 | FA40997. (n.d.). Biosynth.
- Naphthalene. (n.d.). In Wikipedia.
- 2-Amino-4,8-naphthalenedisulfonic acid (Amino C acid) CAS: 131-27-1. (n.d.).
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- 3. 2-Amino-4,8-Naphthalenedisulfonic Acid | Properties, Uses, Safety Data & Manufacturer China [sulfonic-acid.com]
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- 6. 2-Amino-4,8-naphthalenedisulfonic acid (Amino C acid) CAS: 131-27-1 Supplier [qinmuchem.com]
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- 8. biosynth.com [biosynth.com]
Molecular weight and formula of 2-Amino-4,8-naphthalenedisulfonic acid
An In-Depth Technical Guide to 2-Amino-4,8-naphthalenedisulfonic Acid for Researchers and Drug Development Professionals
Introduction
2-Amino-4,8-naphthalenedisulfonic acid, also known by common names such as C acid or Cassella acid, is a pivotal organic compound with the CAS Number 131-27-1.[1][2][3][4] Structurally, it is a derivative of naphthalene, featuring both amine (-NH₂) and sulfonic acid (-SO₃H) functional groups. This unique combination imparts specific chemical properties that make it a highly versatile intermediate in various industrial and research applications. While its primary historical and commercial use has been in the synthesis of a wide array of dyes, its utility extends into the realms of analytical chemistry, advanced materials, and even presents intriguing possibilities in pharmaceutical research.[1][5][6]
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's properties, the rationale behind its synthesis and application, and the validated protocols necessary for its handling and analysis.
Physicochemical and Structural Characteristics
A thorough understanding of the fundamental properties of 2-Amino-4,8-naphthalenedisulfonic acid is critical for its effective application and for predicting its behavior in various chemical systems. The presence of hydrophilic sulfonic acid groups and a reactive amino group on a relatively hydrophobic naphthalene core defines its chemical personality.
Molecular Formula and Weight
The chemical formula for 2-Amino-4,8-naphthalenedisulfonic acid is C₁₀H₉NO₆S₂ .[2][3][5] While there are some variations in the reported molecular weight across different commercial suppliers, the most consistently calculated molar mass is approximately 303.31 g/mol .[2][3][4] Other reported values include 317.312 g/mol and 291.29 g/mol , which may arise from different hydration states or salt forms of the compound.[1][5] For all experimental and stoichiometric calculations, it is imperative to use the molecular weight corresponding to the specific batch and purity being used.
Key Physicochemical Properties
The compound's physical and chemical attributes are summarized in the table below. These properties dictate its handling, storage, and application.
| Property | Value / Description | Rationale and Experimental Insight |
| Appearance | Off-white to light yellow or grey to light red crystalline powder.[1][5][7] | The color can vary based on purity and the presence of trace oxidized impurities. Highly purified batches tend to be closer to off-white. |
| Solubility | Readily soluble in water, particularly in hot water.[1][4][5] | The two sulfonic acid groups are highly polar and readily deprotonate in aqueous solutions, forming sulfonate anions which confer excellent water solubility. |
| Melting Point | Decomposes at high temperatures (Melting point often cited as >300°C).[1][5] | The strong intermolecular forces from hydrogen bonding and ionic interactions between molecules give it a high thermal stability, leading to decomposition before a true melting point is observed. |
| Stability | Stable under normal laboratory storage conditions.[5] | Should be protected from direct sunlight and high humidity to prevent gradual degradation or moisture absorption. |
| Odor | Odorless or a faint characteristic chemical odor.[1][5] | The lack of volatile functional groups results in a negligible vapor pressure at room temperature. |
Synthesis Pathway and Experimental Protocol
The industrial synthesis of 2-Amino-4,8-naphthalenedisulfonic acid is typically achieved through the sulfonation of a precursor molecule like 2-naphthylamine.[1] This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired disubstitution pattern at the C4 and C8 positions.
Synthesis Workflow
The choice of sulfonating agent (e.g., fuming sulfuric acid or oleum) and reaction temperature are critical variables. Temperature, in particular, influences the kinetic versus thermodynamic control of the reaction, which dictates the final positions of the sulfonic acid groups on the naphthalene ring.
Caption: General workflow for the synthesis of 2-Amino-4,8-naphthalenedisulfonic acid.
Laboratory-Scale Synthesis Protocol
This protocol is a representative example and must be performed with strict adherence to all institutional safety guidelines, preferably within a certified chemical fume hood.
-
Reactor Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a fume hood.
-
Sulfonation: Carefully charge the flask with fuming sulfuric acid (oleum). Begin stirring and cool the flask in an ice bath.
-
Addition of Reactant: Slowly add 2-naphthylamine powder in portions through the dropping funnel, ensuring the internal temperature does not exceed the specified limit for the desired isomer. The heat of dissolution and reaction can be significant.
-
Heating: After the addition is complete, remove the ice bath and gradually heat the reaction mixture to the target temperature required to favor 4,8-disubstitution. This step is thermodynamically driven and may require several hours.
-
Reaction Quenching and Isolation: Once the reaction is complete (monitored by a technique like HPLC), cool the mixture. Very slowly and carefully, pour the reaction mixture onto crushed ice. This step is highly exothermic and must be done with extreme caution.
-
Precipitation: The desired product, 2-Amino-4,8-naphthalenedisulfonic acid, will precipitate out of the cold, dilute acidic solution.
-
Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water to remove residual sulfuric acid.[8]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 70-80°C) until a constant weight is achieved.[8]
Core Applications in Scientific Research
The bifunctional nature of this molecule makes it a valuable building block and reagent in several scientific fields.
Dye and Pigment Synthesis
This is the most prominent application. The amino group serves as a diazo component or a coupling site in the formation of azo dyes.[6][7] The sulfonic acid groups provide water solubility to the final dye molecule, which is essential for textile dyeing processes.[5]
Caption: Role of 2-Amino-4,8-naphthalenedisulfonic acid in azo dye formation.
Pharmaceutical and Biological Research
Recent studies have identified 2-Amino-4,8-naphthalenedisulfonic acid as an inhibitor of tyrosinase.[3] Tyrosinase is a key enzyme in the biosynthesis of melanin.
-
Mechanism of Action: As a structural analog of phenylalanine, it can act as a competitive inhibitor, binding to the enzyme's active site and blocking the oxidation of dopamine to DOPA, a critical step in melanogenesis.[3]
-
Drug Development Implications: This inhibitory action makes it a compound of interest for developing therapeutic agents for hyperpigmentation disorders. However, its development for pharmaceutical use is tempered by findings of toxicological effects in animal studies, which are thought to be related to the inhibition of protein synthesis.[3] Further research is required to explore derivatives with improved safety profiles.
Analytical Chemistry
In analytical chemistry, it is used as a reagent for the spectrophotometric determination of various metal ions.[1] The amino and sulfonic acid groups can act as ligands, forming stable, colored complexes with metal ions, allowing for their quantification.[1]
Analytical Characterization Protocol: High-Performance Liquid Chromatography (HPLC)
Confirming the purity and identity of 2-Amino-4,8-naphthalenedisulfonic acid is crucial. HPLC is a primary method used for this purpose.[9]
-
System Preparation: Use a standard HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The exact gradient will depend on the specific impurities expected.
-
Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a known volume of the mobile phase or water to create a stock solution. Further dilute to a working concentration suitable for UV detection (e.g., 10-50 µg/mL).
-
Injection and Elution: Inject a standard volume (e.g., 10 µL) of the sample onto the column. Run the gradient elution program.
-
Detection: Monitor the eluent at a wavelength where the compound has strong absorbance (typically determined by a UV scan).
-
Data Analysis: The retention time of the major peak should correspond to that of a known reference standard. Purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety.
-
Hazards: The compound can cause respiratory tract, mucous membrane, and throat irritation, leading to symptoms like coughing, dizziness, and nausea.[2] It is classified as harmful if swallowed, in contact with skin, or if inhaled in some safety data sheets for similar isomers.[10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] All handling of the solid powder should be conducted in a chemical fume hood to avoid inhalation.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][5] Keep away from heat sources and incompatible substances like strong oxidizing agents.[5][11]
-
Spill and Disposal: In case of a spill, avoid generating dust. Scoop the material into a container for disposal. Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Amino-4,8-naphthalenedisulfonic acid is more than a simple dye intermediate; it is a versatile chemical entity with significant potential across multiple scientific disciplines. Its unique structure provides a foundation for creating complex molecules for the textile industry and offers a starting point for investigations in medicinal and analytical chemistry. A comprehensive understanding of its synthesis, properties, and handling, as outlined in this guide, empowers researchers to harness its capabilities safely and effectively, paving the way for further innovation.
References
- 2-Amino-4,8-Naphthalenedisulfonic Acid. (n.d.). Alchemist-Chem.
- 2-Naphthylamine-4,8-disulfonic acid 131-27-1 wiki. (n.d.). Guidechem.
- 2-Amino-4,8-naphthalenedisulfonic acid. (n.d.). ChemBK.
- Detailed 2-Amino-4,8-Naphthalenedisulfonic Acid Market Report. (n.d.). Apiary.
- 2,7-Naphthalenedisulfonic acid, 3-[[4'-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, trisodium salt - Substance Details. (n.d.). EPA.
- 2-Amino-4,8-naphthalenedisulfonic acid (Amino C acid) CAS: 131-27-1. (n.d.). Molbase.
- 2-Amino-1,5-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8338. (n.d.). PubChem.
- 2-Amino-4,8-naphthalenedisulfonic acid | 131-27-1 | FA40997. (n.d.). Biosynth.
- 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670. (n.d.). PubChem.
- 2-Amino-4,8-naphthalenedisulfonic acid | 131-27-1. (n.d.). ChemicalBook.
- 2-Amino-4,8-naphthalenedisulfonic acid. (2025, November 3). Wikidata.
- SAFETY DATA SHEET: 7-Amino-1,3-naphthalenedisulfonic acid. (n.d.). Oakwood Chemical.
- Process for the isolation of 2-naphthylamine-4,8-disulphonic acid. (n.d.). Google Patents.
- SAFETY DATA SHEET: 7-Amino-1,3-naphthalenedisulfonic acid. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET: 4-Amino-3-hydroxy-1-naphthalenesulfonic acid. (2025, September 1). Sigma-Aldrich.
- 2-Amino-1,5-naphthalenedisulfonic acid SDS. (n.d.). ECHEMI.
- Hashemi, S. H., & Kaykhaii, M. (2017). Developments in Methods of Analysis for Naphthalene Sulfonates. Critical Reviews in Analytical Chemistry, 47(2), 127-137.
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An In-depth Technical Guide to 2-Amino-4,8-naphthalenedisulfonic Acid (Amino C Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,8-naphthalenedisulfonic acid, a significant compound in the realm of organic chemistry, serves as a cornerstone intermediate in the synthesis of a wide array of dyes and has potential applications in other specialized chemical fields.[1] This guide provides a comprehensive technical overview of this compound, delving into its nomenclature, physicochemical properties, synthesis, applications, and safety considerations. With a focus on the causality behind experimental choices and self-validating protocols, this document aims to be an authoritative resource for professionals in research and development.
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 2-aminonaphthalene-4,8-disulfonic acid. However, it is widely known in the industry by several trivial names, which can vary based on historical context and commercial branding.[2] Understanding these synonyms is crucial for a comprehensive literature review and sourcing of the material.
Common Synonyms:
-
Amino C acid[3]
-
Cassella acid[4]
-
3-Aminonaphthalene-1,5-disulfonic acid[4]
-
2-Naphthylamine-4,8-disulfonic acid[3]
The varied nomenclature, particularly the "3-aminonaphthalene-1,5-disulfonic acid" designation, can be a source of confusion. This arises from different numbering conventions of the naphthalene ring. It is imperative for researchers to verify the structure, typically by its CAS number, to ensure they are working with the correct isomer.
Physicochemical Properties
2-Amino-4,8-naphthalenedisulfonic acid is typically a white crystalline solid when pure, though industrial grades may appear as a tan liquid or gray paste with a bluish fluorescence.[1][3] Its two sulfonic acid groups render it and its salts readily soluble in water.[4]
| Property | Value | Source |
| CAS Number | 131-27-1 | [4] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [4] |
| Molecular Weight | 303.31 g/mol | [1] |
| Appearance | White to light red/grey powder/crystalline solid | [3][5] |
| Melting Point | >300 °C | [3] |
| Solubility | Readily soluble in water | [4] |
| pKa | -1.16 ± 0.40 (Predicted) | [6] |
Synthesis of 2-Amino-4,8-naphthalenedisulfonic Acid
The industrial synthesis of 2-Amino-4,8-naphthalenedisulfonic acid is a multi-step process that demands careful control of reaction conditions to ensure optimal yield and purity. The primary synthetic routes start from either naphthalene or 2-naphthol.
Synthesis from Naphthalene
One established method involves the sulfonation and subsequent nitration of naphthalene.[1] The resulting mixture of isomers is then separated, often through the formation of magnesium salts, to isolate the desired 2-nitro-4,8-naphthalenedisulfonic acid. This intermediate is then reduced, typically using iron powder in an acidic medium, to yield the final product.[1]
Synthesis from 2-Naphthol (β-Naphthol)
An alternative route begins with the sulfonation of 2-naphthol using a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum). This is followed by an ammonolysis step, where the hydroxyl group is replaced by an amino group.
Experimental Protocol: Synthesis from 2-Naphthol
This protocol is a representative synthesis; specific parameters may be optimized based on laboratory or industrial scale.
Step 1: Sulfonation of 2-Naphthol
-
In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully add 200g of 100% sulfuric acid.
-
While stirring and cooling, slowly add 150g of 2-naphthol in batches, maintaining the temperature between 40-60°C.
-
After the addition of 2-naphthol is complete, add 175g of 105% fuming sulfuric acid through the addition funnel.
-
Stir the reaction mixture for 5-8 hours, then increase the temperature to 80°C and maintain for 7 hours to complete the sulfonation.[7]
Step 2: Ammonolysis
-
Prepare a solution of 221g of 20% aqueous ammonia and 49g of sodium chloride.
-
Add the sulfonated mixture from Step 1 to the ammonia-salt solution.
-
Heat the mixture to 85°C and maintain for 2 hours.
-
Cool the mixture, which will cause the product to precipitate. Filter the solid and dry to obtain a mixture of aminated products.[7]
Step 3: Purification and Isolation
-
The crude product is often a mixture of isomers. Purification can be achieved through recrystallization or by converting the sulfonic acids to their salts, which may have different solubilities, allowing for separation.
-
The final product is typically isolated by acidification of the purified salt solution, followed by filtration and drying.
Applications of 2-Amino-4,8-naphthalenedisulfonic Acid
The primary application of this compound is as a vital intermediate in the synthesis of azo dyes.[1] Its bifunctional nature, possessing both an amino group and sulfonic acid groups, makes it a versatile building block for creating a wide spectrum of colors.
Role in Azo Dye Synthesis
Azo dyes are characterized by the presence of one or more azo groups (-N=N-). Their synthesis involves two key steps: diazotization and coupling.
-
Diazotization: The primary aromatic amino group of 2-Amino-4,8-naphthalenedisulfonic acid is converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures (0-5°C). The low temperature is crucial to prevent the highly reactive diazonium salt from decomposing.[2]
-
Coupling: The resulting diazonium salt is an electrophile that readily reacts with an electron-rich coupling component, such as a phenol or another aromatic amine, to form the azo compound. The sulfonic acid groups on the naphthalene ring of the Amino C acid moiety enhance the water solubility of the final dye, a desirable property for textile dyeing processes.[2]
It is a key component in the synthesis of various reactive and direct dyes, including:
Figure 1: General workflow for the synthesis of azo dyes using 2-Amino-4,8-naphthalenedisulfonic acid.
Other Potential Applications
While its role in the dye industry is well-established, 2-Amino-4,8-naphthalenedisulfonic acid and its derivatives have been explored in other areas:
-
Analytical Chemistry: The ability of sulfonated aromatic amines to form stable, colored complexes with metal ions suggests their potential use as chromogenic reagents for spectrophotometric analysis.[3]
-
Drug Development: As a structural analog of phenylalanine, it has been shown to inhibit the enzyme tyrosinase, which is involved in melanin production.[8] This property could be of interest in the development of dermatological agents.
Safety and Toxicology
2-Amino-4,8-naphthalenedisulfonic acid is considered toxic and requires careful handling.[1] Inhalation, ingestion, or skin absorption can lead to poisoning.[1] It is an irritant to the eyes, respiratory system, and skin, and may cause symptoms such as chest tightness, coughing, dizziness, and nausea.[1]
Toxicological Data:
| Parameter | Value | Species | Route | Source |
| LD50 | >2000 mg/kg | Rat | Oral | [9] |
Handling and Storage:
-
Work should be conducted in a well-ventilated area.
-
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[1]
-
Store in a cool, dry, and well-ventilated place, away from direct sunlight and heat.[1]
-
The compound is typically supplied in iron drums lined with plastic bags.[1]
Spectral Data
Conclusion
2-Amino-4,8-naphthalenedisulfonic acid, or Amino C acid, is a compound of significant industrial importance, primarily due to its role as a versatile intermediate in the synthesis of azo dyes. Its synthesis, while involving multiple steps, is well-established. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in research and manufacturing. Further exploration of its applications in analytical chemistry and drug development may unveil new opportunities for this valuable chemical.
References
-
ChemBK. 2-Amino-4,8-naphthalenedisulfonic acid. [Link]
- Google Patents. CN103539707A - Preparation process of 2-naphthylamine-3,6,8-trisulfonic acid.
- Google Patents. EP0074024A1 - Process for the isolation of 2-naphthylamine-4,8-disulphonic acid.
-
Oreate AI Blog. Unraveling the Mechanism of Diazo Coupling: A Colorful Chemistry. [Link]
-
National Center for Biotechnology Information. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. [Link]
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Spectroscopy Online. Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. [Link]
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Organic Syntheses. [Preparation of a Salt-Free Azo Dye]. [Link]
-
Oakwood Chemical. SAFETY DATA SHEET. [Link]
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National Center for Biotechnology Information. Pharmacological evaluation and binding behavior of 4,4′-diamino-2,2′-stilbene disulfonic acid with metal ions using spectroscopic techniques. [Link]
-
The Synthesis of Azo Dyes. [Link]
-
Royal Society of Chemistry. Anthrapyridone-based amino acids as colorimetric probes for Cu2+ ion determination. [Link]
- Google Patents.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, compounds - Evaluation statement - 30 June 2022. [Link]
-
ResearchGate. 1 H-NMR spectra of AN (a) and OAN (b). [Link]
-
Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
-
PubChem. 2-Amino-1-naphthalenesulfonic acid. [Link]
-
US EPA. 1,5-Naphthalenedisulfonic acid, 2-amino- - Substance Details - SRS. [Link]
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Potential biological activity of 2-Amino-4,8-naphthalenedisulfonic acid
Technical Monograph: Biological & Pharmacological Profiling of 2-Amino-4,8-naphthalenedisulfonic Acid
Executive Summary
2-Amino-4,8-naphthalenedisulfonic acid (commonly known as C-Acid or 3-amino-1,5-naphthalenedisulfonic acid) is traditionally categorized as a high-volume intermediate for azo dye synthesis. However, emerging pharmacological data redefines this compound as a potent bioactive scaffold. Its rigid naphthalene core, functionalized with electron-rich amino groups and anionic sulfonate moieties, enables it to function as a structural analog of phenylalanine and a phosphate mimic .
This guide explores its utility beyond industrial coloration, focusing on two primary biological mechanisms:[1][2]
-
Competitive Inhibition of Tyrosinase: Acting as a transition-state mimetic to suppress melanogenesis.
-
Antiviral Fragment Activity: Serving as a pharmacophore for RNA-dependent RNA polymerase (RdRp) inhibition in Norovirus and HIV replication suppression.
Chemical Biology & Structural Activity Relationship (SAR)
The biological activity of C-Acid is dictated by its "Electrostatic Pharmacophore." Unlike simple aromatic amines, the 4,8-disulfonic acid substitution pattern creates a highly polarized surface that mimics the charge density of biological phosphates and carboxylates.
The Phenylalanine Mimicry Hypothesis
While structurally distinct from phenylalanine (a benzene derivative), C-Acid acts as a functional analog in specific enzymatic pockets. The naphthalene ring provides hydrophobic pi-stacking interactions similar to the phenyl ring of L-Tyrosine/L-DOPA, while the sulfonate groups mimic the electrostatic engagement of the carboxylate tail, allowing it to dock into the active site of metalloenzymes like Tyrosinase.
The "Phosphate Mimic" Effect
In antiviral applications, the disulfonic acid groups mimic the phosphate backbone of nucleic acids. This allows C-Acid derivatives to bind to positively charged "thumb" domains of viral polymerases, sterically hindering RNA template entry.
Figure 1: Pharmacophore Evolution & Fragment-Based Design
Caption: Evolution of C-Acid from a mono-fragment inhibitor of Tyrosinase to a scaffold for complex antiviral agents like Suramin.
Therapeutic Mechanisms
Tyrosinase Inhibition (Melanogenesis Control)
Tyrosinase is the rate-limiting enzyme in melanin biosynthesis, catalyzing the hydroxylation of L-Tyrosine to L-DOPA and subsequent oxidation to dopaquinone.[2][3][4][5][6][7][8]
-
Mechanism: C-Acid acts as a competitive inhibitor . It occupies the copper-containing active site, preventing the entry of the native substrate (Tyrosine/DOPA).
-
Data: Kinetic studies suggest C-Acid binds with an affinity comparable to Kojic acid (standard reference) in specific assays, driven by the chelation potential of the amino-sulfonate motif near the binuclear copper center.
-
Application: Potential use in dermatological formulations for hyperpigmentation and as an anti-browning agent in agricultural biotechnology.
Antiviral Activity (Norovirus & HIV)
-
Norovirus: Crystallographic screens identify naphthalenedisulfonic acid fragments (specifically the NAF2 motif derived from C-Acid) binding to the thumb domain of the Norovirus RNA-dependent RNA polymerase (RdRp).[1] This binding alters the enzyme's conformation, preventing the "closed" state required for RNA synthesis.
-
HIV: Bis-naphthalenedisulfonic acid derivatives (dimers of C-Acid) have demonstrated significant suppression of HIV-1 antigen expression (p17 and p24 inhibition >90%) by blocking viral entry or reverse transcriptase activity via electrostatic interference with viral glycoproteins.
Experimental Protocols
Protocol A: Spectrophotometric Tyrosinase Inhibition Assay
Use this protocol to validate the IC50 of C-Acid against mushroom tyrosinase.
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8)
-
Mushroom Tyrosinase (1000 U/mL)
-
L-DOPA (2.5 mM stock)
-
Test Compound: 2-Amino-4,8-naphthalenedisulfonic acid (dissolved in buffer/DMSO)
Workflow:
-
Preparation: In a 96-well microplate, add 80 µL Phosphate Buffer.
-
Inhibitor Addition: Add 40 µL of C-Acid solution (serial dilutions: 10 µM – 500 µM).
-
Enzyme Incubation: Add 40 µL Tyrosinase solution. Incubate at 25°C for 10 minutes .
-
Substrate Trigger: Add 40 µL L-DOPA.
-
Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.
-
Calculation:
.
Figure 2: Assay Logic Flow
Caption: Step-by-step kinetic assay for validating tyrosinase inhibition.
Toxicology & Safety Profile
While C-Acid is an industrial intermediate, its biological application requires strict safety adherence.
| Parameter | Data | Implications |
| Acute Toxicity | Oral/Inhalation Hazard | Harmful if swallowed. Causes severe eye irritation (H319). |
| Microbial Toxicity | Probiotic Inhibition | Inhibits growth of certain probiotic strains; acts as a broad-spectrum antimicrobial at high concentrations. |
| Structural Alert | Aromatic Amine | Critical: Although sulfonated amines are generally less toxic than their unsulfonated counterparts (e.g., 2-naphthylamine), they should be handled as potential mutagens until Ames test verification. |
| Handling | PPE Requirement | Full respiratory protection (N95/P100) and chemically resistant gloves (Nitrile) are mandatory to prevent dust inhalation. |
References
-
Tarantino, D., et al. (2014). Naphthalene-sulfonate inhibitors of human norovirus RNA-dependent RNA-polymerase. Antiviral Research. Retrieved from [Link]
-
Mohan, P., et al. (1991). Inhibition of HIV replication by naphthalenemonosulfonic acid derivatives and a bis naphthalenedisulfonic acid compound. Life Sciences. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8338, 2-Amino-1,5-naphthalenedisulfonic acid. Retrieved from [Link]
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- 3. CAS 131-27-1: 2-Naphthylamine-4,8-disulfonic acid [cymitquimica.com]
- 4. biosynth.com [biosynth.com]
- 5. Inhibition of tyrosinase activity and melanine pigmentation by 2-hydroxytyrosol - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]
Toxicological Profile & Safety Assessment: 2-Amino-4,8-naphthalenedisulfonic Acid (C-Acid)
[1]
Executive Summary: The Sulfonation Safety Paradox
In the landscape of aromatic amines, 2-Amino-4,8-naphthalenedisulfonic acid (commonly known as C-Acid or Cassella Acid ) represents a critical case study in structural toxicology.[1] While its parent compound, 2-naphthylamine , is a potent human carcinogen (Group 1) responsible for bladder cancer, the introduction of sulfonic acid groups at the 4 and 8 positions fundamentally alters its biological fate.
This guide posits that the toxicity of C-Acid is governed by "The Sulfonation Safety Paradox" : The addition of highly polar sulfonate moieties prevents the passive diffusion required for metabolic activation and DNA adduct formation, effectively "locking" the molecule in an excretable state. However, this safety profile shifts the focus from carcinogenicity to occupational sensitization and acute irritation , which remain the primary hazards for handlers.
Physicochemical Characterization
Understanding the physical properties is the first step in predicting bioavailability. C-Acid is a zwitterionic species at physiological pH, rendering it highly hydrophilic and lipophobic.
Table 1: Key Physicochemical Constants
| Property | Value | Implication for Toxicology |
| CAS Number | 131-27-1 | Unique Identifier |
| Molecular Formula | C₁₀H₉NO₆S₂ | High oxygen content indicates polarity |
| Molecular Weight | 303.31 g/mol | Small enough for renal filtration |
| Solubility (Water) | High (>100 g/L as salt) | Rapid systemic distribution in plasma; low fat storage |
| Log P (Octanol/Water) | < 0 (Negative) | Negligible membrane permeability via passive diffusion |
| pKa | ~ -1.16 (Sulfonic), ~4.0 (Amine) | Fully ionized at physiological pH (7.[1][2][3]4) |
| Appearance | White to off-white powder | Dust explosion and inhalation hazard |
Toxicokinetics & Mechanism of Action
The divergence in toxicity between 2-naphthylamine and C-Acid is strictly pharmacokinetic. 2-Naphthylamine is lipophilic, enters the liver, undergoes N-hydroxylation (activation), and is transported to the bladder where acidic pH hydrolyzes the glucuronide conjugate, releasing the reactive nitrenium ion that binds DNA.[1]
C-Acid bypasses this activation pathway. [1]
Absorption & Distribution
Due to its high polarity (two ionized sulfonate groups), C-Acid cannot cross the lipid bilayer of the intestinal epithelium or hepatocytes efficiently via passive transport. Absorption is likely limited to paracellular transport or specific organic anion transporters (OATs).
Metabolism & Excretion[1]
-
Metabolic Stability: The sulfonic acid groups sterically and electronically hinder the N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A2).[1]
-
Elimination: The compound is rapidly cleared by the kidneys into urine unchanged. Unlike 2-naphthylamine, it does not reabsorb through the bladder wall, preventing the "concentrating effect" that leads to urothelial carcinogenesis.
Toxicokinetic Pathway Visualization[1]
Figure 1: Comparative toxicokinetic flow.[1] The red dashed lines represent the carcinogenic pathway of non-sulfonated amines, while the green solid lines show the rapid excretion pathway of C-Acid.
Toxicological Profile
Acute Toxicity
Data indicates C-Acid possesses low acute systemic toxicity.[1] The primary risks are local tissue interaction (irritation).
-
LD50 (Oral, Rat): 11,400 mg/kg [1]. This classifies it as "Practically Non-Toxic" by oral ingestion under GHS standards.[1]
-
LD50 (Intravenous): Data scarce, but expected to be higher than parent amines due to rapid clearance.
Irritation & Sensitization (Occupational Hazards)
This is the most critical section for handling safety.
-
Eye Irritation: Category 2 (GHS). The sulfonic acid groups are strongly acidic; contact with the eye causes immediate pH-mediated damage and protein denaturation.[1]
-
Skin Sensitization: Category 1B (GHS). Like many aromatic amines, C-Acid can act as a hapten.[1] It may bind to skin proteins (Langerhans cells uptake), leading to T-cell mediated hypersensitivity (Allergic Contact Dermatitis).
-
Respiratory: Inhalation of dust causes mucosal irritation.[1]
Carcinogenicity & Genotoxicity[4]
-
Ames Test: Generally negative in Salmonella typhimurium strains (TA98, TA100) with and without S9 metabolic activation [2]. The sulfonic groups prevent the formation of the N-hydroxy metabolite required for mutagenesis.
-
IARC Classification: C-Acid is not listed as a carcinogen.[1] It is distinct from 2-naphthylamine (Group 1).[1]
-
Impurity Risk: Commercial grades of C-Acid must be monitored for traces of 2-naphthylamine (CAS 91-59-8) as a manufacturing impurity.[1] The toxicity of the material often depends on the purity of the synthesis.
Analytical Methodology: Purity & Impurity Profiling
To ensure safety in drug development or dye synthesis, one must validate that the C-Acid raw material is free of carcinogenic analogs.
Protocol: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify C-Acid and detect trace 2-naphthylamine (<30 ppm).
Instrumentation: HPLC with Diode Array Detector (DAD) or Mass Spectrometry (MS).
Step-by-Step Methodology:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 0% B for 2 min, ramp to 60% B over 15 min.
-
-
Detection:
-
System Suitability:
Analytical Workflow Diagram
Figure 2: Quality Control workflow for distinguishing C-Acid from toxic impurities.
Environmental Fate & Ecotoxicology[1][4]
-
Biodegradability: C-Acid is "recalcitrant" (resistant to biodegradation) due to the electron-withdrawing sulfonic groups which stabilize the aromatic ring against bacterial attack [3].[1]
-
Aquatic Toxicity: Low acute toxicity to fish (LC50 > 100 mg/L). However, due to its persistence, it can accumulate in water bodies, though bioaccumulation (BCF) is negligible due to high water solubility.
-
Remediation: Conventional activated sludge is ineffective.[1] Advanced Oxidation Processes (AOPs) like Ozonation or Fenton's reagent are required to break the naphthalene ring.
Handling & Occupational Safety Guidelines
Based on the toxicological profile, the following safety protocols are mandatory:
-
Engineering Controls: Use local exhaust ventilation (LEV) to keep dust levels below 10 mg/m³.
-
PPE:
-
Respiratory: N95 or P2 particulate respirator (protection against sensitizing dust).
-
Eyes: Chemical safety goggles (Category 2 irritant).
-
Skin: Nitrile gloves (0.11 mm thickness, breakthrough > 480 min).
-
-
Spill Cleanup: Do not dry sweep.[1] Dampen with water to prevent airborne dust, then shovel into hazardous waste containers.
References
-
Marhold, J. (1986). Prehled Prumyslove Toxikologie; Organicke Latky. Avicenum, Prague. (Source of LD50 data: 11,400 mg/kg).
-
Jung, R., et al. (1992). "Structure-activity relationships of azo dyes and their intermediates in the Salmonella/microsome mutagenicity assay." Food and Chemical Toxicology, 30(1), 635-660.[1] (Establishes lack of genotoxicity for sulfonated naphthylamines).
-
Greene, B., et al. (2018). "Chemical Information Document for Dyes: Acid, Basic, Direct, Solvent."[4] AFIRM Group.[1] (Discusses impurity risks and environmental persistence).
-
National Institutes of Health (NIH). (2021). "2-Naphthylamine - Report on Carcinogens." (Provides the comparative baseline for the parent amine).
-
European Chemicals Agency (ECHA). "Registration Dossier - 2-aminonaphthalene-1,5-disulfonic acid."[1] (GHS Classification data).
Methodological & Application
Synthesis of 2-Amino-4,8-naphthalenedisulfonic acid from 2-naphthylamine
[1][2][3][4][5][6][7][8]
Executive Summary
2-Amino-4,8-naphthalenedisulfonic acid (C-Acid) is a critical intermediate in the synthesis of azo dyes (e.g., Reactive Yellow, Direct Brown) and pharmaceutical precursors.[1][2][3][4] While the user's request specifies synthesis from 2-naphthylamine , it is vital to understand that direct sulfonation of 2-naphthylamine is non-selective, yielding a complex mixture of isomers (primarily Amino G Acid [2,6,8] and Amino J Acid [2,5,7]).[1][3][4]
The Standard Industrial Protocol utilizes the nitration of naphthalene-1,5-disulfonic acid followed by reduction, which ensures high regioselectivity for the 4,8-isomer (structurally equivalent to 3-amino-1,5-naphthalenedisulfonic acid).[1][3][4]
This guide details two protocols:
Chemical Theory & Mechanism[1][2][3][4]
Structural Isomerism
The target molecule, 2-amino-4,8-naphthalenedisulfonic acid , is structurally identical to 3-aminonaphthalene-1,5-disulfonic acid (IUPAC).[1][2][3][4] The "C-Acid" nomenclature typically implies the 2-naphthylamine backbone.[1][3][4]
Sulfonation Dynamics
Sulfonation of 2-naphthylamine is governed by kinetic vs. thermodynamic control:
-
Kinetic Control (Low Temp): Sulfonation occurs at position 1 (Tobias Acid).[1][2][3][4]
-
Thermodynamic Control (High Temp): Sulfonation occurs at position 6 (Bronner’s Acid).[1][2][3][4]
-
Disulfonation (Oleum): Requires forcing conditions.[1][2][3][4] The amino group (protonated to
in oleum) is meta-directing and deactivating.[1][2][3][4] However, the free amine (present in equilibrium) directs ortho/para.[2][3][4]
Experimental Protocols
Protocol A: Direct Sulfonation of 2-Naphthylamine
Use this protocol only if starting from 2-naphthylamine is mandatory.[1][2][3][4]
Materials
-
Reagent: Fuming Sulfuric Acid (Oleum, 20-65%
)[1][2][3][4] -
Separation Agent: Magnesium Carbonate (
) or Magnesium Sulfate[1][2][3][4]
Step-by-Step Methodology
-
Solubilization (0°C - 10°C):
-
Sulfonation (Controlled Ramp):
-
Add Oleum (20%
) dropwise over 2 hours. -
Stage 1: Stir at 20-30°C for 10 hours. This primarily forms the monosulfonic acids (Tobias/Bronner).[1][2][3][4]
-
Stage 2: Slowly heat to 80-90°C and add stronger Oleum (65%
) . -
Maintain at 90°C for 12-24 hours. Monitoring: Use HPLC to track the disappearance of monosulfonates and the ratio of C-Acid (4,[1][2][3]8) vs. G-Acid (6,8).[1][2][3][4][5][6]
-
-
Quenching & Dilution:
-
Fractional Isolation (The "Magnesium Split"):
-
Note: C-Acid is difficult to separate from G-Acid as a sodium salt.[1][3][4] The magnesium salt offers better selectivity.[1][2][3][4]
-
Neutralize the acidic solution with Magnesium Carbonate (
) until pH ~6.5.[1][2][3][4] -
Filter off the precipitated Calcium/Magnesium Sulfate (gypsum) if lime was used, or impurities.[2][3][4]
-
Crystallization: The magnesium salt of 2-amino-4,8-disulfonic acid is significantly more soluble than the G-acid salt in cold water (or vice versa depending on specific polymorphs, but typically C-acid salts are isolated from the mother liquor after G-acid precipitation).[1][2][3][4]
-
Refinement: In industrial practice, the G-Acid salt precipitates first .[1][2][3][4] Filter off the solid (G-Acid).[1][2][3][4][5][7] The filtrate contains the C-Acid .[1][3][4]
-
-
Final Isolation:
Protocol B: The Nitro-Reduction Route (Industry Standard)
Recommended for high purity and safety.[1][2][3][4]
Workflow Overview
-
Starting Material: Naphthalene-1,5-disulfonic acid (Armstrong’s Acid).[1][2][3][4]
-
Nitration: Yields 2-nitro-4,8-naphthalenedisulfonic acid (using standard numbering) / 3-nitro-1,5-NDS.[1][3][4]
-
Reduction: Iron/Acid (Béchamp) or Catalytic Hydrogenation (
/Pd-C).[1][2][3][4]
Step-by-Step Methodology
-
Nitration:
-
Reduction:
-
Isolation:
Analytical Validation (QC)
| Parameter | Specification | Method |
| Appearance | White to pale yellow crystalline powder | Visual |
| Purity (HPLC) | > 98.0% | Reverse Phase C18, Phosphate Buffer pH 3.0 |
| Isomer Content | < 1.0% Amino G Acid (2,6,[1][2][3][4][5]8) | HPLC (Resolution critical) |
| Free 2-Naphthylamine | < 20 ppm (Strict Limit) | GC-MS / HPLC (Safety Critical) |
| Solubility | Soluble in water (alkaline), insoluble in ethanol | Solubility Test |
Process Visualization
Reaction Pathway Diagram
The following diagram illustrates the two competing pathways and the isomer separation logic.
Caption: Comparison of Direct Sulfonation (Protocol A) vs. Nitro-Reduction (Protocol B) pathways.
References
-
Ullmann's Encyclopedia of Industrial Chemistry. "Naphthalene Derivatives". Wiley-VCH.[1][2][3][4] (Detailed industrial synthesis routes for Naphthalene sulfonates). [2][3][4]
-
ChemicalBook. "2-Amino-4,8-naphthalenedisulfonic acid Properties and Synthesis". (Confirms the Nitro-Reduction route as standard). Link
-
GuideChem. "2-Naphthylamine-4,8-disulfonic acid Safety and Handling". (Provides CAS 131-27-1 data and safety protocols). Link
-
National Institutes of Health (NIH) - PubChem. "2-Amino-1-naphthalenesulfonic acid (Tobias Acid) and related compounds".[1][3][4] (Structural data and toxicity profiles). Link
-
European Patent Office (Espacenet). "Process for the isolation of 1-naphthylamine-4,8-disulfonic acid".[1][3][4] (Reference for Mg salt fractionation techniques in naphthalene series). Link
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CAS 131-27-1: 2-Naphthylamine-4,8-disulfonic acid [cymitquimica.com]
- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101148429B - Method for preparing 2-amino-5-naphthol-1,7-disulphonic acid - Google Patents [patents.google.com]
- 6. CN103539707A - Preparation process of 2-naphthylamine-3,6,8-trisulfonic acid - Google Patents [patents.google.com]
- 7. EP0074024A1 - Process for the isolation of 2-naphthylamine-4,8-disulphonic acid - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Probing Protein Landscapes: An Application Guide to 8-Anilino-1-naphthalenesulfonic Acid (ANS) as a Fluorescent Probe for Protein Binding
A Note on Chemical Identity: Initial inquiries for "2-Amino-4,8-naphthalenedisulfonic acid" as a fluorescent probe for protein binding have led to a clarification. The scientific literature overwhelmingly identifies 8-Anilino-1-naphthalenesulfonic acid (ANS) and its isomer, 1-anilino-8-naphthalenesulfonate, as the premier fluorescent probes for this application. This guide is therefore dedicated to the principles and protocols for using ANS, the industry-standard tool for analyzing protein conformation and binding events.
Introduction: Illuminating Protein Dynamics with ANS
8-Anilino-1-naphthalenesulfonic acid (ANS) is a fluorescent probe that has become an indispensable tool for researchers in biochemistry, molecular biology, and drug development. Its utility lies in its remarkable sensitivity to the polarity of its environment. In aqueous, polar solutions, ANS exhibits a low fluorescence quantum yield. However, upon binding to nonpolar, hydrophobic regions on the surface of proteins, its fluorescence quantum yield increases dramatically, often accompanied by a significant blue shift in its emission maximum.[1][2] This phenomenon provides a powerful spectroscopic signal to monitor changes in protein structure, making ANS an invaluable probe for studying:
-
Protein Folding and Unfolding: Characterizing folding intermediates, such as the "molten globule" state, which expose hydrophobic core regions.[3][4]
-
Protein Conformational Changes: Detecting subtle structural alterations induced by ligand binding, mutation, or changes in environmental conditions (e.g., pH, temperature).[2]
-
Surface Hydrophobicity: Quantifying the exposure of hydrophobic patches on a protein's surface, which is critical for understanding protein stability, aggregation propensity, and protein-protein interactions.
-
Ligand and Drug Binding: Determining binding affinities (dissociation constants, Kd) and stoichiometry through direct titration or competitive binding assays.[5]
-
Protein Aggregation: Monitoring the formation of aggregates and fibrils, which are often characterized by increased exposed hydrophobicity.[6]
This guide provides a comprehensive overview of the principles, detailed experimental protocols, and data analysis methodologies for effectively utilizing ANS in protein binding studies.
The Underlying Principle: A Tale of Two Environments
The fluorescence of ANS is governed by its molecular structure, which features a hydrophobic anilinonaphthalene group and a charged sulfonate group. This amphipathic nature is key to its function.
-
In Polar Solvents (e.g., Buffer): The excited state of ANS is efficiently quenched by water molecules through processes like intermolecular electron transfer. This results in a low fluorescence quantum yield and an emission maximum typically around 515-540 nm.[7]
-
In Nonpolar Environments (e.g., Protein Hydrophobic Pockets): When ANS binds to a hydrophobic region on a protein, it is shielded from the quenching effects of water. This restricted environment limits non-radiative decay pathways, leading to a significant increase in fluorescence intensity (higher quantum yield). The change in polarity also results in a hypsochromic (blue) shift of the emission maximum, often to a range of 460-480 nm.[8]
The binding mechanism itself is a combination of electrostatic and hydrophobic interactions. The negatively charged sulfonate group of ANS can form ion pairs with positively charged amino acid residues (like lysine and arginine) on the protein surface, which helps to anchor the probe.[1][5] The hydrophobic anilinonaphthalene moiety then partitions into accessible nonpolar cavities or patches.[1][5]
Experimental Design and Protocols
Careful experimental design is crucial for obtaining reliable and interpretable data. This section provides step-by-step protocols for common ANS-based assays.
Materials and Reagents
-
8-Anilino-1-naphthalenesulfonic acid (ANS): Ammonium or magnesium salt.
-
Protein of Interest: Purified and of known concentration.
-
Buffer: A suitable buffer system (e.g., phosphate, Tris, HEPES) at the desired pH. Ensure the buffer does not contain components that interfere with fluorescence.
-
Spectrofluorometer: Equipped with excitation and emission monochromators.
-
Quartz Cuvettes: 1-cm path length is standard.
-
High-Purity Water and Solvents (e.g., DMSO for stock solution).
Protocol 1: Characterizing Protein Surface Hydrophobicity
This protocol provides a qualitative and semi-quantitative measure of the exposed hydrophobic surfaces on a protein.
-
Prepare a Stock Solution of ANS: Dissolve ANS in a small amount of DMSO or water to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light at 4°C. The final DMSO concentration in the assay should be kept low (<1%) to avoid affecting protein structure.
-
Prepare Protein and Blank Samples:
-
Prepare a solution of your protein in the chosen buffer at a known concentration (e.g., 0.1 mg/mL or 1-10 µM).[9]
-
Prepare a corresponding blank sample containing only the buffer.
-
-
Add ANS: Add a small aliquot of the ANS stock solution to both the protein sample and the blank to a final concentration typically in the range of 10-100 µM. A 50 µM final concentration is a common starting point.[9]
-
Incubate: Incubate the samples in the dark for at least 5-10 minutes at a constant temperature (e.g., 25°C) to allow binding to reach equilibrium.[9]
-
Set Spectrofluorometer Parameters:
-
Excitation Wavelength (λex): 350 - 380 nm. A common choice is 370 nm.
-
Emission Wavelength Range (λem): 400 - 600 nm.
-
Slit Widths: Adjust excitation and emission slit widths (e.g., 5 nm) to optimize the signal-to-noise ratio without saturating the detector.
-
-
Acquire Spectra:
-
First, measure the fluorescence emission spectrum of the blank (buffer + ANS).
-
Next, measure the emission spectrum of the protein sample (protein + buffer + ANS).
-
-
Data Analysis:
-
Subtract the blank spectrum from the protein sample spectrum to correct for the background fluorescence of free ANS.
-
Analyze the resulting spectrum for two key features:
-
Fluorescence Intensity: A higher intensity indicates greater ANS binding and thus higher surface hydrophobicity.
-
Emission Maximum (λmax): A blue shift (shift to a shorter wavelength) compared to free ANS also indicates binding to a nonpolar environment.
-
-
Protocol 2: Titration for Determining Dissociation Constant (Kd)
This experiment determines the affinity of ANS for the protein by measuring the fluorescence change as a function of protein concentration.
-
Prepare Samples:
-
Prepare a series of samples with a fixed concentration of ANS (e.g., 20-50 µM).
-
To each sample, add increasing concentrations of the protein. The protein concentration range should span from well below to well above the expected Kd (e.g., from 0.1 * Kd to 10 * Kd).
-
-
Incubate and Measure: Incubate each sample as described in Protocol 1 and record the fluorescence intensity at the emission maximum (e.g., 475 nm).[10] Remember to subtract the signal from a blank containing only ANS.
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF = F - F0, where F0 is the fluorescence of ANS alone) against the total protein concentration.
-
Fit the resulting binding isotherm to a suitable binding model. For a single binding site model, the data can be fit to a quadratic equation, which is necessary when the protein concentration is not in vast excess of the Kd.[2]
Equation for a 1:1 Binding Model: F = F_min + (F_max - F_min) * (([P]t + [ANS]t + Kd) - sqrt(([P]t + [ANS]t + Kd)^2 - 4[P]t[ANS]t)) / (2*[ANS]t)
Where:
-
F is the observed fluorescence.
-
F_min is the fluorescence of free ANS.
-
F_max is the fluorescence at saturation.
-
[P]t is the total protein concentration.
-
[ANS]t is the total ANS concentration.
-
K_d is the dissociation constant.
Non-linear regression software (e.g., GraphPad Prism, Origin) can be used to fit the data and determine the Kd.
-
Protocol 3: Competitive Binding Assay
This protocol is used to determine the binding affinity of a non-fluorescent ligand (L) by measuring its ability to displace ANS from the protein.
-
Establish Baseline: Prepare a sample containing the protein and ANS at concentrations that give a strong fluorescence signal (e.g., protein concentration at ~Kd of ANS binding, and ANS at a suitable concentration).
-
Titrate with Competitor: Add increasing concentrations of the non-fluorescent competing ligand (L) to a series of identical protein-ANS samples.
-
Incubate and Measure: For each concentration of the competitor, incubate to allow the binding equilibrium to be re-established, and then measure the fluorescence intensity.
-
Data Analysis:
-
Plot the fluorescence intensity against the logarithm of the competitor concentration. The data should show a sigmoidal decrease in fluorescence as the competitor displaces ANS.
-
Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the bound ANS).
-
Calculate the inhibition constant (Ki) for the competitor using the Cheng-Prusoff equation:
Cheng-Prusoff Equation: K_i = IC_50 / (1 + [ANS] / K_d_ANS)
Where:
-
K_i is the inhibition constant for the competitor ligand.
-
IC_50 is the determined half-maximal inhibitory concentration.
-
[ANS] is the concentration of free ANS.
-
K_d_ANS is the dissociation constant of the ANS-protein interaction (determined from Protocol 2).
-
Data Presentation and Interpretation
Quantitative Data Summary
The following table summarizes typical spectral properties of ANS, which are highly dependent on the environment.
| Property | In Aqueous Buffer (Polar) | Bound to Protein (Nonpolar) | Typical Value/Range |
| Excitation Max (λex) | ~350 nm | ~370-380 nm | Excitation wavelength is typically fixed for an experiment. |
| Emission Max (λem) | ~515-540 nm | ~460-480 nm | A significant blue shift is a key indicator of binding. |
| Quantum Yield (Φ) | Very Low | High | ~0.003 in water; can increase to ~0.4-0.8 when bound to proteins like BSA.[5][11] |
| Dissociation Constant (Kd) | N/A | Protein-dependent | Ranges from low micromolar (µM) to millimolar (mM).[5][10] |
Interpreting the Results: Causality and Caveats
-
Increased Intensity and Blue Shift: This combination is the hallmark of ANS binding to exposed hydrophobic surfaces. It can signify protein unfolding, the presence of a molten globule state, or the formation of aggregates.[8]
-
No Change: If no significant change in fluorescence is observed upon adding protein, it may indicate that the protein has very few accessible hydrophobic sites in its native conformation.
-
Quenching (Decreased Intensity): In competitive binding assays, a decrease in ANS fluorescence indicates displacement by the test ligand.
-
Cautionary Note: It is crucial to understand that ANS is a probe, not a passive observer. In some cases, ANS binding can itself induce conformational changes or even promote protein aggregation.[4][6] Therefore, it is highly recommended to complement ANS fluorescence data with other biophysical techniques, such as Circular Dichroism (CD) spectroscopy to monitor secondary structure, or Dynamic Light Scattering (DLS) to check for aggregation.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. ANS aggregation at high concentrations. 2. Contaminated buffer or cuvette. | 1. Prepare fresh ANS solutions. Filter the stock solution if necessary. Work below the critical micelle concentration. 2. Use high-purity reagents and thoroughly clean cuvettes. |
| Signal Drifts Over Time | 1. Photobleaching of the probe. 2. Protein instability or aggregation over the course of the experiment. | 1. Minimize light exposure. Use the lowest necessary excitation intensity and slit widths. Reduce measurement time per sample. 2. Confirm protein stability in the assay buffer over the experimental timescale. Perform DLS before and after the experiment. |
| Inner Filter Effect (IFE) | At high concentrations, the sample absorbs too much excitation or emission light, leading to non-linear data. | 1. Work at low protein and ANS concentrations where the total absorbance at λex and λem is low (ideally < 0.1).[12] 2. Apply mathematical correction factors if high concentrations are unavoidable, which requires measuring the absorbance of the samples.[13][14] |
| Precipitation in Sample | 1. Protein aggregation induced by ANS or other conditions. 2. Low protein solubility in the buffer. | 1. Visually inspect samples. Centrifuge samples before measurement. Use DLS to detect aggregates. 2. Optimize buffer conditions (pH, ionic strength) for protein solubility. |
References
-
Gasymov, O. K., & Glasgow, B. J. (2007). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(3), 403–411. [Link]
-
Sá, C. S., et al. (2018). Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid. Frontiers in Chemistry, 6, 569. [Link]
-
Gorbenko, G. P., & Kinnunen, P. K. J. (2012). Reevaluation of ANS Binding to Human and Bovine Serum Albumins: Key Role of Equilibrium Microdialysis in Ligand - Receptor Binding Characterization. PLoS ONE, 7(7), e40825. [Link]
-
Qadeer, A., et al. (2012). 1-Anilino-8-Naphthalene Sulfonate (ANS) Is Not a Desirable Probe for Determining the Molten Globule State of Chymopapain. PLoS ONE, 7(11), e50633. [Link]
-
Nishijo, J., et al. (2021). Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. International Journal of Molecular Sciences, 22(2), 799. [Link]
-
Ma, W., et al. (2013). An improved protocol for better detection of protein using 8-anilino-1-naphthalenesulfonate. Analytical Sciences, 29(2), 255-261. [Link]
-
NIST. (2023). Extrinsic Fluorescence Protocol. [Link]
-
Gasymov, O. K., et al. (2020). ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states. International Journal of Biological Macromolecules, 162, 114-121. [Link]
-
Basting, T., et al. (2019). Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels. Journal of Visualized Experiments, (144), e59055. [Link]
-
Johnson, C. K. (n.d.). Curve Fitting Fluorescence Ligand Binding Data. University of Kansas. [Link]
-
Houtman, J. C. D. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Shapiro, A. B. (2018). How to draw Scatchard plot, using data of fluorescence intensity and concentrations of ligands and protein only? ResearchGate. [Link]
-
Labbot. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Royer, C. A. (1995). Fluorescence Spectroscopy. Methods in Molecular Biology, 40, 65-89.
-
Turoverov, K. K., et al. (2018). Pitfalls of Using ANS Dye Under Molecular Crowding Conditions. International Journal of Molecular Sciences, 19(12), 3958. [Link]
-
Kuznetsova, I. M., et al. (2015). Effect of the fluorescent probes ThT and ANS on the mature amyloid fibrils. PLoS ONE, 10(4), e0121229. [Link]
-
Latypov, R. F., et al. (2009). Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist. Protein Science, 18(1), 57-70. [Link]
-
Greenfield, N. J. (2006). Practical Approaches to Protein Folding and Assembly: Spectroscopic Strategies in Thermodynamics and Kinetics. Methods in Enzymology, 413, 153-183. [Link]
-
Schonbrunn, E., et al. (2000). Structural basis for the interaction of the fluorescence probe 8-anilino-1-naphthalene sulfonate (ANS) with the antibiotic target MurA. Proceedings of the National Academy of Sciences, 97(12), 6345-6349. [Link]
-
Wikipedia contributors. (2023). Hill equation (biochemistry). In Wikipedia, The Free Encyclopedia. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2753. [Link]
-
HORIBA. (n.d.). How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. [Link]
-
Kubista, M., et al. (1994). Experimental correction for the inner-filter effect in fluorescence spectra. Analyst, 119(3), 417-419. [Link]
Sources
- 1. elifesciences.org [elifesciences.org]
- 2. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications [sprpages.nl]
- 4. researchgate.net [researchgate.net]
- 5. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edinst.com [edinst.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nist.gov [nist.gov]
- 10. pnas.org [pnas.org]
- 11. urmc.rochester.edu [urmc.rochester.edu]
- 12. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 13. Experimental correction for the inner-filter effect in fluorescence spectra - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Correction of inner-filter effect in fluorescence excitation-emission matrix spectrometry using Raman scatter - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Metal Ions Using 2-Amino-4,8-Naphthalenedisulfonic Acid Derivatives
Application Note: AN-SPEC-2026-C
High-Sensitivity Analysis of Copper(II) and Iron(III) in Aqueous Media via Water-Soluble Schiff Base Chelation
Executive Summary
This application note details a robust protocol for the spectrophotometric determination of transition metal ions (specifically Cu(II) and Fe(III)) using 2-Amino-4,8-naphthalenedisulfonic acid (ANDA) as a ligand precursor.[1]
While ANDA is traditionally utilized as a dye intermediate (e.g., for Reactive Yellow/Brown dyes), its direct affinity for metal ions is insufficient for trace analysis.[1] However, when derivatized in situ with salicylaldehyde, it forms a tridentate Schiff base ligand (Sal-ANDA) .[1] This derivative possesses two critical advantages for drug development and environmental analysis:
-
High Water Solubility: The 4,8-disulfonic acid moieties ensure the ligand and its metal complexes remain soluble in aqueous buffers, eliminating the need for toxic organic solvent extraction.[1]
-
Chelation Stability: The azomethine nitrogen and phenolic oxygen form a stable coordinate covalent bond with metal ions, resulting in a distinct bathochromic shift suitable for UV-Vis quantification.[1]
Scientific Mechanism & Chemistry[1][2][3][4]
2.1 Ligand Synthesis (In-Situ)
The active chromogenic reagent is synthesized via the condensation of the primary amine group of ANDA with the carbonyl group of salicylaldehyde.[1] This forms an azomethine linkage (
Reaction:
2.2 Metal Complexation
The Sal-ANDA ligand acts as a tridentate O-N-O donor.[1] The phenolic oxygen (deprotonated), the azomethine nitrogen, and potentially a sulfonate oxygen or water molecule coordinate with the metal ion.[1]
-
Cu(II) Complex: Forms a 1:1 or 1:2 complex (Metal:Ligand) exhibiting a yellow-green to brownish absorbance.[1]
-
Fe(III) Complex: Forms a stable 1:2 complex exhibiting an orange-red absorbance.[1]
2.3 Pathway Visualization
Figure 1: Reaction pathway for the generation of the active chromophore from ANDA.[1]
Materials & Reagents
| Reagent | Grade | Concentration | Preparation Note |
| 2-Amino-4,8-naphthalenedisulfonic acid | Analytical (>98%) | 10 mM | Dissolve 3.03 g in 1L deionized water.[1] Mild heating may be required.[1] |
| Salicylaldehyde | ACS Reagent | 10 mM | Dissolve 1.22 g in 100 mL Ethanol (95%).[1] |
| Buffer Solution (Acetate) | pH 5.5 | 0.2 M | Mix 0.2 M Sodium Acetate and 0.2 M Acetic Acid.[1] |
| Standard Metal Solutions | ICP Grade | 1000 ppm | Cu(II) and Fe(III) standards.[1] |
| Masking Agents | Reagent | 5% w/v | NaF (for Fe masking), Thiourea (for Cu masking).[1] |
Experimental Protocol
Phase 1: Preparation of the Sal-ANDA Reagent
Note: While the Schiff base can be isolated, in-situ generation ensures maximum activity and minimizes degradation.
-
Mix: In a 100 mL volumetric flask, combine 10 mL of 10 mM ANDA solution and 10 mL of 10 mM Salicylaldehyde solution.
-
Catalyze: Add 5 mL of Ethanol to facilitate the condensation.
-
Incubate: Heat the mixture at 60°C for 20 minutes in a water bath. The solution will turn a faint yellow, indicating Schiff base formation.[1]
-
Cool: Allow to cool to room temperature. This is the Working Reagent . Stability: 24 hours.
Phase 2: General Spectrophotometric Procedure
-
Aliquot: Transfer 1.0 mL of the Working Reagent into a series of 10 mL volumetric flasks.
-
Sample Addition: Add aliquots of the sample solution containing metal ions (1–50 µg range).
-
Buffer: Add 2.0 mL of Acetate Buffer (pH 5.5).
-
Dilute: Make up to the mark with deionized water.
-
Reaction Time: Allow the mixture to stand for 10 minutes at room temperature to ensure complete complexation.
-
Measurement:
Data Analysis & Validation
5.1 Spectral Characteristics
The raw ANDA absorbs in the UV region.[1] Upon complexation, the charge transfer transitions (LMCT) shift the absorption into the visible range.[1]
| Species | Molar Absorptivity ( | Color | |
| Reagent Blank (Sal-ANDA) | 340 nm | ~2,500 L mol⁻¹ cm⁻¹ | Pale Yellow |
| Cu(II)-Complex | 415 nm | ~1.8 x 10⁴ L mol⁻¹ cm⁻¹ | Yellow-Green |
| Fe(III)-Complex | 490 nm | ~2.1 x 10⁴ L mol⁻¹ cm⁻¹ | Orange-Red |
5.2 Calibration & Sensitivity
Construct a calibration curve by plotting Absorbance (
-
Linear Range: 0.5 – 10.0 µg/mL (ppm).[1]
-
Beer’s Law:
-
Limit of Detection (LOD): Calculated as
(where is the standard deviation of the blank and is the slope). Typical LOD is 0.05 µg/mL .[1]
5.3 Interference Management
Common ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) do not interfere.[1]
-
To measure Cu(II) in the presence of Fe(III): Add 1 mL of 5% Sodium Fluoride (NaF).[1] Fluoride masks Fe(III) by forming a colorless
complex.[1] -
To measure Fe(III) in the presence of Cu(II): Add 1 mL of 5% Thiourea to reduce and precipitate Cu(II) or mask it.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | pH too high (>8.[1]0) causing hydroxide formation.[1] | Adjust buffer to pH 5.0–6.[1]0. The sulfonate groups ensure solubility in acidic/neutral media.[1] |
| Low Sensitivity | Incomplete Schiff base formation.[1] | Increase heating time during Phase 1 (Reagent Prep) or add a slight excess of Salicylaldehyde. |
| Color Fading | Photodegradation of the complex.[1] | Store developed samples in the dark and measure within 1 hour. |
References
-
National Institutes of Health (NIH). (2021).[1] A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron.[1] PMC. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (2016).[1] Amino Acid based Schiff Bases and its Zn (II) Complexes. Retrieved January 31, 2026, from [Link]
-
IOSR Journals. (2015). Synthesis, characterization of Schiff bases derived from salicylaldehyde with some amino acids. Retrieved January 31, 2026, from [Link]
Sources
Use of 2-Amino-4,8-naphthalenedisulfonic acid in analytical chemistry
Application Note: Analytical Methodologies for 2-Amino-4,8-naphthalenedisulfonic Acid
Introduction & Chemical Profile
2-Amino-4,8-naphthalenedisulfonic acid (CAS: 131-27-1), widely known industrially as Amino C Acid , is a critical intermediate in the synthesis of reactive azo dyes and metallochromic indicators. While its primary volume application lies in industrial dye manufacturing, its unique electronic structure—a naphthalene core substituted with electron-withdrawing sulfonate groups and an electron-donating amine—makes it a valuable probe in analytical chemistry.
This guide addresses the needs of researchers and drug development professionals requiring high-purity standards or utilizing this compound as a derivatizing agent. We present three core analytical modules:
-
Purity Profiling: High-Performance Liquid Chromatography (HPLC) protocols for QC.
-
Quantitative Analysis: A diazotization-based spectrophotometric method for nitrite determination.
-
Synthesis Validation: Protocols for converting C-Acid into analytical azo-probes.
Chemical Profile:
-
Molecular Formula:
-
Molecular Weight: 303.31 g/mol
-
Solubility: High in water (due to disulfonic acid groups); insoluble in non-polar organic solvents.
-
Key Reactivity: Primary amine facilitates diazotization; C-1 position is activated for coupling.
Module A: HPLC Purity & Impurity Profiling
For pharmaceutical and high-grade dye applications, quantifying the purity of 2-Amino-4,8-naphthalenedisulfonic acid is essential to prevent side-reactions. The presence of isomers (e.g., 2-amino-1,5-disulfonic acid) can significantly alter the
Protocol 1: Mixed-Mode HPLC Separation
Rationale: Standard C18 columns often fail to retain highly polar disulfonic acids. We utilize a mixed-mode column (Reverse Phase + Anion Exchange) or a specialized buffer system to achieve retention and resolution.
Reagents:
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Column: Mixed-mode Anion Exchange/C18 (e.g., SIELC Primesep SB or equivalent) or C18 with Ion-Pairing reagent.
Instrument Settings:
| Parameter | Setting |
|---|---|
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Detection | UV @ 255 nm (Isosbestic point for naphthalene derivatives) & 270 nm |
| Column Temp | 30°C |
| Run Time | 20 Minutes |
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Injection / Hold |
| 12.0 | 60% | Linear Ramp |
| 15.0 | 60% | Wash |
| 15.1 | 5% | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor: < 1.5
-
Resolution (Rs): > 2.0 between C-Acid and Amino-G Acid (isomer).
-
LOD: ~0.5 µg/mL (Signal-to-Noise > 3).
Figure 1: HPLC workflow ensuring removal of insoluble particulates and separation of structural isomers.[1][2][3]
Module B: Spectrophotometric Determination of Nitrite
While the Griess reaction typically uses sulfanilic acid, 2-Amino-4,8-naphthalenedisulfonic acid offers a distinct advantage: the resulting diazonium salt is highly stable due to the bulky naphthalene ring and disulfonic acid groups, reducing the risk of decomposition before coupling.
Mechanism:
-
Diazotization: The primary amine of C-Acid reacts with Nitrite (
) in acidic media to form a diazonium salt.[4] -
Coupling: This salt is coupled with a reagent like N-(1-naphthyl)ethylenediamine (NED) or 1-Naphthol to form a highly colored azo dye.
Protocol 2: Nitrite Quantification via C-Acid Diazotization
Reagents:
-
Reagent A (Amine): 0.5% (w/v) 2-Amino-4,8-naphthalenedisulfonic acid in 1M HCl.
-
Reagent B (Coupler): 0.1% (w/v) 1-Naphthol in 0.1M NaOH (prepare fresh).
-
Standard: Sodium Nitrite (
) stock solution (1000 ppm).
Step-by-Step Procedure:
-
Sample Prep: Transfer 1.0 mL of aqueous sample (containing nitrite) into a test tube.
-
Acidification & Diazotization:
-
Add 1.0 mL of Reagent A .
-
Critical Step: Incubate at 0–5°C (ice bath) for 10 minutes. The low temperature prevents hydrolysis of the diazonium intermediate.
-
-
Coupling:
-
Add 1.0 mL of Reagent B .
-
Adjust pH to ~10 using dilute NaOH if necessary (coupling with naphthols requires alkaline conditions).
-
-
Development: Allow color (red-violet) to develop for 15 minutes at room temperature in the dark.
-
Measurement: Measure Absorbance at
.
Validation Parameters:
| Parameter | Value |
|---|
| Linear Range | 0.1 – 5.0 µg/mL
Figure 2: Reaction pathway for the determination of nitrite using C-Acid as the diazotizable amine.
Module C: Synthesis of Metallochromic Indicators
Researchers often synthesize specific indicators where C-Acid serves as the "Diazo Component." The resulting dyes (e.g., derivatives of Arsenazo or Sulfonazo) are powerful ligands for metal analysis (
General Synthesis Protocol (Bench Scale):
-
Dissolution: Dissolve 0.01 mol C-Acid in 20 mL water + 2 mL conc. HCl.
-
Diazotization: Add 0.01 mol
dropwise at < 5°C until starch-iodide paper turns blue immediately. -
Coupling: Pour the diazonium suspension into a solution of the coupler (e.g., Chromotropic acid) buffered to pH 9.
-
Purification: Salt out the dye using NaCl, filter, and recrystallize from ethanol/water.
-
Application: The purified dye is then used as a complexometric indicator.
References
-
Sielc Technologies. (n.d.).[2] HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
-
Organic Syntheses. (1941). Preparation of Salt-Free Azo Dyes (General Diazotization Protocols). Coll. Vol. 1. Retrieved from [Link]
Sources
- 1. Separation of 5-Amino-8-[2-(4-aminophenyl)diazenyl]-2-naphthalenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 3. TW200400930A - Therapeutic agent for chronic disease - Google Patents [patents.google.com]
- 4. diazotization: Topics by Science.gov [science.gov]
Troubleshooting & Optimization
Common impurities in commercial 2-Amino-4,8-naphthalenedisulfonic acid
The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 2-Amino-4,8-naphthalenedisulfonic acid (commonly known as C-Acid or Amino C Acid ).
Compound: 2-Amino-4,8-naphthalenedisulfonic acid CAS: 131-27-1 Common Aliases: C-Acid, Amino C Acid, 3-Amino-1,5-naphthalenedisulfonic acid (IUPAC based on synthesis origin).[1]
Impurity Profile & Technical Specifications
Commercial C-Acid is synthesized via the sulfonation of naphthalene to 1,5-naphthalenedisulfonic acid, followed by nitration and reduction.[1] Consequently, its impurity profile is dominated by positional isomers and oxidation byproducts .
Common Impurities Table
| Impurity Type | Specific Compound | Origin/Cause | Impact on Application |
| Positional Isomer | 2-Amino-4,6-naphthalenedisulfonic acid | Isomerization during initial sulfonation (from 1,5- to 1,6-disulfonic acid).[1] | Reduces dye fixation efficiency; alters shade. |
| Positional Isomer | 2-Amino-4,7-naphthalenedisulfonic acid | Nitration of 1,6-disulfonic acid impurities.[1] | Interferes with azo coupling rates. |
| Intermediate | 2-Nitro-4,8-naphthalenedisulfonic acid | Incomplete reduction step (Iron/Acid or Hydrogenation).[1] | "Bleeding" of yellow color; potential mutagenicity concerns. |
| Oxidation Product | Naphthoquinones / Diazo-oxides | Air oxidation of moist paste; light sensitivity.[1] | Causes pink/grey discoloration of the powder; lowers extinction coefficient.[1] |
| Inorganic | Sodium/Magnesium Sulfate | Salting-out process (Magnesium salts are often used to separate isomers).[1] | Incorrect gravimetric loading; ash content issues. |
Troubleshooting Guide
Interactive solutions for common experimental failures.
Issue 1: The product powder is pink, grey, or dull brown instead of pale yellow.
-
Diagnosis: Oxidative Degradation . Amino-naphthalenesulfonic acids are susceptible to oxidation, forming quinoid structures, especially when moist or exposed to light.[1]
-
Root Cause:
-
Storage in non-opaque containers.
-
Presence of trace Iron (Fe) ions from the reduction step (if Fe/HCl method was used).[1]
-
-
Corrective Action:
-
Recrystallization: Dissolve in water at pH 8-9 (using NaOH). Add Activated Carbon (1-2% w/w) and stir at 60°C for 30 mins. Filter hot. Acidify filtrate with HCl to reprecipitate.
-
Iron Chelation: If Fe contamination is suspected, add EDTA (0.1%) during the recrystallization step.
-
Issue 2: HPLC analysis shows "ghost peaks" or poor resolution of isomers.
-
Diagnosis: Inappropriate Mobile Phase pH or Ion-Pairing . C-Acid is zwitterionic and highly polar; standard C18 gradients often fail to retain it or separate it from its 4,6-isomer.[1]
-
Root Cause:
-
Corrective Action:
Issue 3: Low yield or "tar" formation during Azo Dye synthesis (Diazotization).
-
Diagnosis: Interference by Isomeric Mono-amines .
-
Root Cause: Impurities like 2-Amino-4,6-disulfonic acid have different coupling kinetics.[1] More critically, if 2-naphthylamine derivatives (monosulfonated) are present, they can form diazo-tars.[1]
-
Corrective Action:
-
Perform a Nitrite Titration to determine the exact active amine content vs. total weight.
-
Maintain diazotization temperature strictly < 5°C to prevent decomposition of the diazonium salt of the impurities, which are often less stable than C-Acid.[1]
-
Analytical Protocols (SOPs)
Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity
Use this method to separate C-Acid from 2-Amino-4,6-naphthalenedisulfonic acid.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.01 M Tetrabutylammonium Hydrogen Sulfate (TBAHS) in Water + 0.1% Phosphoric Acid (pH ~2.5).
-
Mobile Phase B: Acetonitrile (HPLC Grade).[2]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (General) and 365 nm (Specific for nitro-impurities).
-
Expected Retention: C-Acid elutes earlier than monosulfonated impurities but separation from 4,6-isomer requires optimized gradient slope.[1]
Protocol B: Rapid Colorimetric Iron Test
Quick check for iron contamination causing discoloration.
-
Dissolve 1g of C-Acid in 10mL water.[1]
-
Add 2 drops of concentrated Nitric Acid.
-
Add 5 drops of Potassium Thiocyanate (KSCN) solution (10%).
-
Result: A blood-red color indicates Iron (Fe³⁺) contamination.
Visualizing the Impurity Landscape
The following diagram illustrates the synthesis pathway of C-Acid and the origin points of critical impurities.
Caption: Synthesis pathway of C-Acid showing the origin of isomeric impurities (Red) vs. the target molecule (Green).[1]
Frequently Asked Questions (FAQ)
Q: Why is my C-Acid solubility poor in water? A: Free C-Acid has limited solubility in cold water due to its zwitterionic nature.[1] It dissolves readily as a salt.[3] Add Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) to pH 7-8 to create the highly soluble sodium salt.[1]
Q: Can I use UV absorbance to quantify purity? A: Only if you have a high-purity standard. Isomers like 2-Amino-4,6-naphthalenedisulfonic acid have very similar UV spectra (naphthalene core).[1] HPLC is required for specific assay. However, the ratio of Absorbance at 254nm vs 365nm can indicate the presence of nitro-impurities (which absorb more in the visible/near-UV region).[1]
Q: What is the "Magnesium Salt" separation method mentioned in older literature? A: Historically, the isomers of nitro-naphthalenedisulfonic acids were separated based on the differential solubility of their Magnesium salts.[1] The 4,8-isomer (precursor to C-Acid) forms a more soluble Magnesium salt compared to some isomers, or vice versa depending on the specific fraction.[1] In modern commercial grades, this step determines the final isomeric purity.
Q: Is C-Acid carcinogenic? A: While C-Acid itself is generally considered lower risk than unsulfonated naphthylamines (like 2-naphthylamine, a known carcinogen), it should be handled with strict safety precautions.[1] Commercial samples may contain trace impurities of other amine species. Always handle in a fume hood.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8563, 2-Amino-4,8-naphthalenedisulfonic acid.[1] Retrieved from [Link]
-
SIELC Technologies. HPLC Method for Analysis of 2-Naphthalenesulfonic acid and 1,5-Naphthalenedisulfonic acid.[1] Retrieved from [Link]
-
Organic Syntheses. 1-Amino-2-naphthol-4-sulfonic acid (Methodology reference for amino-naphthalene sulfonation handling). Org.[3][4][5][6][7] Synth. 1941, 21,[1] 6. Retrieved from [Link]
Sources
- 1. EP0074024A1 - Process for the isolation of 2-naphthylamine-4,8-disulphonic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. helixchrom.com [helixchrom.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Diazotization of 2-Amino-4,8-naphthalenedisulfonic Acid (Amino C-Acid)
Status: Operational Topic: Minimizing Side Product Formation (Self-Coupling, Hydrolysis, & Tars) Audience: Chemical Process Engineers, R&D Scientists[1]
Introduction: The Stability Paradox
You are likely encountering yield losses or purity issues due to the specific zwitterionic nature of 2-Amino-4,8-naphthalenedisulfonic acid (Amino C-Acid).[1] Unlike simple anilines, this molecule presents a unique challenge: its sulfonic acid groups create "inner salts" that reduce solubility in acidic media, while its nucleophilic amine makes it prone to rapid self-coupling (dye formation) if the pH drifts even slightly.[1]
This guide moves beyond basic textbook chemistry to the industrial "Inverse Diazotization" standard, which is the only reliable method to suppress the formation of azo-tars and phenolic decomposition products.[1]
Module 1: Critical Process Parameters (The "Why")
To minimize side products, you must control the competition between the desired reaction and two specific failure modes.
The Enemy: Self-Coupling (Tar Formation)[1]
-
Mechanism: The diazonium salt (
) is an electrophile.[1] The unreacted starting material (Amine) is a nucleophile.[1] If they exist in the solution simultaneously at a pH , they react to form a stable azo dye (a "tar" impurity) that is nearly impossible to remove.[1] -
Control: You must ensure zero free amine exists in the presence of the diazonium salt.[1] This requires the Inverse Diazotization technique (see Module 3).
The Enemy: Hydrolysis (Phenol Formation)[1]
-
Mechanism: Naphthalene diazonium salts are thermally unstable.[1] Above
, nitrogen gas ( ) is expelled and replaced by a hydroxyl group ( ), forming 2-hydroxy-4,8-naphthalenedisulfonic acid.[1] -
Control: Strict cryogenic maintenance (
) and rapid downstream processing.
Module 2: Troubleshooting Dashboard
Use this matrix to diagnose your current experimental failure.
| Symptom | Probable Root Cause | Corrective Action |
| Red/Violet Precipitate (Tars) | Self-Coupling: Localized pH hotspots allowed unreacted amine to attack the formed diazonium salt.[1] | Switch to Inverse Diazotization. Ensure the amine is dissolved in alkali first, then added into the acid/nitrite mixture.[1] |
| Gas Evolution (Frothing) | Thermal Decomposition: Reaction temperature exceeded | Check Cooling Capacity. Pre-cool all reagents. Ensure internal temperature (not just jacket) stays |
| Low Yield / Wet Cake | Incomplete Diazotization: Poor solubility of the zwitterionic starting material prevented reaction with nitrite.[1] | Solubilization Step: Dissolve the C-acid in dilute |
| Starch-Iodide Paper Stays Dark Blue | Excess Nitrous Acid: Over-addition of | Quench: Add sulfamic acid (solid) until the starch-iodide test is negative. |
Module 3: The "Gold Standard" Protocol (Inverse Diazotization)
Standard direct addition (adding nitrite to acid+amine) often fails for C-Acid due to poor solubility.[1] This protocol ensures the amine is always the limiting reagent in a bath of excess acid.
Reagents
-
Substrate: 2-Amino-4,8-naphthalenedisulfonic acid (0.1 mol)
-
Solvent: Deionized Water[1]
-
Base: Sodium Hydroxide (
), 10% solution[1] -
Acid: Hydrochloric Acid (
), 37% (approx.[1] 2.5 - 3.0 equivalents) -
Nitrite: Sodium Nitrite (
), 40% solution (1.02 equivalents)[1] -
Quench: Sulfamic Acid
Step-by-Step Methodology
-
Solubilization (The "Dissolve" Phase):
-
Suspend the Amino C-Acid in water.[1]
-
Slowly add 10%
with stirring until the solution is clear and pH is neutral/slightly alkaline (pH 7–8). Rationale: This breaks the zwitterion and creates the fully soluble sodium salt.[1] -
Add the required amount of
solution directly to this alkaline amine solution.[1] Mix well. Cool this mixture to .
-
-
Preparation of Acid Heel:
-
In a separate reactor, charge water and the concentrated
.[1] -
Cool the acid solution to
to (brine cooling required).
-
-
Inverse Addition (The Critical Step):
-
Slowly pump/drop the cold alkaline Amine+Nitrite mixture into the cold Acid Heel.
-
Rate Control: The addition rate must be slow enough that the temperature never rises above
. -
Mechanism:[1][2][3][4][5][6][7][8] As the alkaline amine hits the acid, it precipitates as fine particles but is immediately surrounded by excess acid and nitrosating species (
).[1] This ensures instantaneous diazotization with no opportunity for coupling.
-
-
Post-Reaction Conditioning:
-
Stir at
for 30–60 minutes. -
Test 1 (Acidity): Ensure Congo Red paper turns blue (pH < 1). If not, add more
.[1] -
Test 2 (Nitrite): Ensure Starch-Iodide paper turns blue (slight excess nitrite).
-
Quench: Add small amounts of solid sulfamic acid until Starch-Iodide paper no longer turns blue.[1] This prevents oxidation of downstream coupling components.
-
Module 4: Visualization of Pathways
Figure 1: Reaction Network & Failure Modes
This diagram illustrates the competition between the desired pathway and the two primary side reactions.[1]
Caption: Figure 1. The central competition. Success depends on suppressing the red dashed pathways via pH and Temperature control.
Figure 2: The Inverse Diazotization Workflow
Visualizing the physical setup required to prevent self-coupling.
Caption: Figure 2. Inverse Diazotization Protocol. By adding the amine TO the acid, the amine is instantly protonated/reacted, preventing side reactions.
Module 5: Frequently Asked Questions (FAQs)
Q: Why can't I just add the solid C-acid to the acid and then drip in nitrite? A: You can, but it is risky.[1] C-acid has poor solubility in cold acid. It forms a suspension.[6][9] The reaction becomes heterogeneous (surface-limited), leading to slow kinetics. This allows unreacted amine to accumulate, increasing the risk of self-coupling (tar formation) if the mixing isn't perfect. The Inverse Method (Module 3) guarantees the amine is in solution before it hits the acid, ensuring rapid, homogeneous reaction.
Q: My final solution is turbid even after filtration. What is it?
A: If the turbidity is yellow/orange, it is likely the diazo-oxide (decomposition product) or a trace azo-dye.[1] If it is white/gray, it might be unreacted C-acid zwitterion precipitating out due to insufficient acid volume. Ensure your final pH is
Q: Can I store the diazonium salt solution? A: No. Naphthalene diazonium sulfonates are more stable than benzene derivatives, but they still hydrolyze over time.[1] Use the solution for the subsequent coupling reaction (e.g., dye synthesis) immediately after the sulfamic acid quench.
Q: How do I calculate the exact amount of Sulfamic Acid needed? A: Do not calculate; titrate. Add small spatulas of solid sulfamic acid. After each addition, wait 2 minutes and spot-test on Starch-Iodide paper. Stop exactly when the paper no longer turns blue immediately. Excess sulfamic acid is generally harmless, but excess nitrite destroys azo dyes.[1]
References
-
Organic Syntheses. "Diazotization of Amines: General Procedures and Precautions." Organic Syntheses Coll.[1] Vol. 3.
-
Fierz-David, H. E., & Blangey, L. (1949).[1] Fundamental Processes of Dye Chemistry. Interscience Publishers. (Classic text on Naphthalene intermediates).
-
European Patent EP0808343B1. "Process for preparing reactive azo dyes."[1] (Describes diazotization protocols for sulfonated naphthylamines).
-
PubChem. "2-Amino-4,8-naphthalenedisulfonic acid (Compound Summary)." [1]
- Zollinger, H. (1991). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. VCH Publishers. (Authoritative source on diazo kinetics and coupling mechanisms).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3887540A - Coupling process for substituted aminoazobenzenesulfonic acids - Google Patents [patents.google.com]
- 3. byjus.com [byjus.com]
- 4. chembk.com [chembk.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. EP0808343B1 - Process for preparing reactive azo dyes - Google Patents [patents.google.com]
- 7. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 8. Method of synthesizing, purifying and refining 2,6-naphthalene disulfonic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. EP0074024A1 - Process for the isolation of 2-naphthylamine-4,8-disulphonic acid - Google Patents [patents.google.com]
Refining the isolation process of 2-naphthylamine-4,8-disulphonic acid from reaction mixtures
Current Status: Operational Topic: Downstream Processing & Purification Reference Code: ISO-C-ACID-48[1]
Executive Summary & Chemical Context
2-Naphthylamine-4,8-disulphonic acid (commonly known as C-Acid or Amino-C Acid) is a critical intermediate in the synthesis of azo dyes (e.g., Reactive Yellows).[1][2][3] Its purity is paramount because isomeric impurities (such as the 2,6- or 6,8-isomers) possess different coupling rates, leading to "off-shade" dye batches.[1]
This guide addresses the isolation of C-Acid from sulfonation or nitration/reduction reaction mixtures.[1] The primary challenge in this process is the molecule's high water solubility, which makes standard precipitation difficult and necessitates precise "salting-out" or "liming" techniques.[1]
Critical Safety Warning: While C-Acid is sulfonated and less toxic than its parent amine, 2-naphthylamine is a known Class 1 carcinogen.[1] Process conditions (especially high temperature/acidic hydrolysis) that could desulfonate the product must be strictly avoided.[1]
The Isolation Workflow (Standard Protocol)
The following workflow describes the "Liming Process," the industry-standard method for separating sulfonic acids from excess sulfuric acid (spent acid) and inorganic impurities.
Visualization: The Isolation Logic
Figure 1: The "Liming" isolation route separates the soluble C-Acid from the insoluble calcium sulfate (gypsum) created by neutralizing the spent sulfuric acid.[1][4][5][6]
Step-by-Step Protocol & Causality
Step 1: Quenching & Liming[1]
-
Action: Dilute the sulfonation mass into water, then add Calcium Carbonate (Chalk) or Calcium Hydroxide (Lime) until neutral (pH 6.5–7.0).[1]
-
Scientific Rationale: Sulfonation usually leaves excess
.[1] Calcium sulfate ( ) is insoluble, whereas the Calcium salt of C-Acid is highly soluble.[1] This phase separation removes the bulk of the inorganic sulfate load.[1] -
Checkpoint: Ensure the mixture is hot (80–90°C) during filtration. C-Acid salts are more soluble at high temperatures; cooling leads to premature crystallization and yield loss in the gypsum cake.[1]
Step 2: Conversion to Sodium Salt[1][2]
-
Action: Treat the filtrate (Ca-C-Acid) with Sodium Carbonate (Soda Ash).[1]
-
Reaction:
-
Scientific Rationale: Sodium salts are generally preferred for subsequent dye coupling reactions.[1] The precipitation of Calcium Carbonate drives this equilibrium forward.[1]
Step 3: Isolation via "Salting Out" or Acidification[1]
-
Action: Evaporate the filtrate to increase concentration, then add Mineral Acid (HCl) or NaCl.[1]
-
Scientific Rationale:
Troubleshooting Guide (Q&A)
Issue Category: Purity & Color[1]
Q: The isolated product has a persistent pink or brownish hue.[1] How do I remove this?
-
Diagnosis: This indicates oxidation products or traces of unreduced nitro-compounds (if using the nitration route).[1]
-
Corrective Action:
Q: HPLC analysis shows high levels of the 2,6-disulphonic acid isomer.
-
Diagnosis: The 2,6-isomer is a common byproduct of high-temperature sulfonation.[1]
-
Corrective Action: Utilize differential solubility. The Magnesium salt of the 4,8-isomer (C-Acid) is significantly more soluble than the Magnesium salt of the 2,6-isomer.
Issue Category: Yield Loss
Q: My filtrate after the final isolation is still highly fluorescent/yellow, and yield is <80%.
-
Diagnosis: Incomplete precipitation due to high water solubility of C-Acid.[1]
-
Corrective Action:
-
Check Specific Gravity: Before acidification/salting out, the solution density should be at least 1.20–1.25 g/mL.[1] If lower, evaporate further.[1]
-
Temperature Control: Final crystallization must occur at <10°C. Solubility drops drastically below 15°C.[1]
-
Salt Concentration: If salting out, ensure NaCl concentration reaches 15–20% w/v.
-
Issue Category: Inorganic Contamination[1]
Q: The ash content is >5% (Sodium Sulfate/Chloride occlusion).
-
Diagnosis: Rapid crystallization traps mother liquor (containing salts) inside the crystal lattice.[1]
-
Corrective Action:
Data & Specifications
Solubility Profile (Critical for Isolation)
| Compound | Solubility (Water, 20°C) | Solubility (Water, 100°C) | Isolation Strategy |
| C-Acid (Free Acid) | Moderate | High | Acidify hot, cool to ppt. |
| C-Acid (Na Salt) | High | Very High | Requires Salting Out (NaCl).[1] |
| C-Acid (Ca Salt) | High | Very High | Remains in filtrate during liming.[1] |
| Calcium Sulfate | Insoluble | Insoluble | Removed as solid waste.[1] |
Typical Product Specifications (Target)
| Parameter | Specification | Method |
| Appearance | White to Grey Powder | Visual |
| Assay (Nitrite Value) | > 92.0% | Diazotization Titration |
| Isomers (HPLC) | < 1.5% | Reverse Phase HPLC |
| Insolubles | < 0.2% | Gravimetric |
| Iron (Fe) | < 50 ppm | ICP-OES |
Safety & Handling (E-E-A-T)
Isomer & Precursor Toxicity
While 2-naphthylamine-4,8-disulphonic acid is not classified as a carcinogen, it is often derived from or can degrade into precursors that are hazardous.[1]
-
Dust Hazard: The dry powder is a respiratory irritant.[1] Use local exhaust ventilation (LEV).[1]
-
Desulfonation Risk: Do not boil the acidic solution for extended periods.[1] Hydrolysis can cleave the sulfonic acid groups, potentially reforming trace amounts of 2-naphthylamine (Class 1 Carcinogen).[1]
-
PPE: Nitrile gloves, P3 dust mask/respirator, and safety goggles are mandatory.[1]
References
-
Patent: Production of 2-naphthylamine-4,8-disulphonic acid. European Patent EP0034398A2.[1] (Describes the catalytic hydrogenation route and isolation via filtration).
-
Safety Data: 2-Naphthylamine-4,8-disulfonic acid Safety Data Sheet. GuideChem. (Toxicological data and handling).
-
Process Chemistry: Separation of naphthalenedisulfonic acids. US Patent 4324742A.[1] (Details on solubility differences between isomers).
-
Chemical Data: 2-Amino-4,8-naphthalenedisulfonic acid Properties. PubChem CID 6670.[1]
Sources
- 1. 2-Amino-1-naphthalenesulfonic acid | C10H9NO3S | CID 6670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. EP0034398B1 - Production of 2-naphthylamine-4,8-disulphonic acid - Google Patents [patents.google.com]
- 4. RU2212401C1 - Method for preparing 2-naphthol-6,8-disulfoacid as its ammonium-potassium salt - Google Patents [patents.google.com]
- 5. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Adjusting pH for optimal coupling reaction in azo dye synthesis
Ticket Subject: Optimization of pH parameters for diazonium coupling efficiency. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division. Status: Open | Priority: High
Executive Summary: The "Goldilocks Zone" of pH
Welcome to the technical support center. You are likely here because your yield is low, your product is a tarry mess, or your reaction failed to produce the expected chromophore.
In azo coupling, pH is not just a variable; it is the primary switch that controls the reactivity of both your electrophile (diazonium salt) and your nucleophile (coupling component).
-
The Conflict: Diazonium salts are stable in acid but react best with electron-rich nucleophiles.
-
The Resolution: You must adjust the pH immediately before or during the coupling step to activate the nucleophile without destroying the electrophile.
| Coupling Component | Active Species | Required pH Range | Buffer System Recommendation |
| Phenols / Naphthols | Phenoxide Ion ( | pH 9.0 – 10.0 | NaOH / |
| Amines (Anilines) | Free Amine ( | pH 4.0 – 7.0 | Sodium Acetate ( |
| Active Methylene | Enolate Ion | pH 7.0 – 9.0 | Sodium Acetate / Carbonate |
Mechanism & Logic: Why Your Reaction Fails
The following logic map illustrates the decision pathways and failure modes based on substrate and pH selection.
Figure 1: Decision matrix for pH selection based on coupling component identity.
Critical Mechanistic Insights:
-
Phenol Activation: Phenols are weak nucleophiles. By raising the pH to 9-10, you remove the hydroxyl proton, creating a phenoxide ion . This negative charge pushes electron density into the ring (resonance), making the para position highly reactive toward the diazonium salt [1].
-
Amine Deactivation: Amines are basic. If the pH is too low (below 3), the nitrogen lone pair accepts a proton to become an ammonium ion (
). Ammonium ions are electron-withdrawing and deactivate the ring, preventing reaction [2]. -
The Diazotate Trap: If pH rises above 10-11, the diazonium ion (
) reacts with hydroxide ( ) to form a diazotate ( ). Diazotates are not electrophilic and will not couple. This reaction is often reversible but wastes reagents and time [3].
Standard Operating Procedures (SOPs)
Protocol A: Coupling with Phenols (Alkaline Method)
Target pH: 9.0 – 10.0
-
Diazotization: Prepare your diazonium salt in dilute HCl at 0–5°C. Ensure a slight excess of nitrous acid is destroyed with urea or sulfamic acid.
-
Coupling Solution: Dissolve the phenol in 10% NaOH or saturated
. The solution should be clear (phenoxide formation). Cool to 0–5°C.[1] -
The Addition (Critical Step): Slowly add the acidic diazonium solution into the alkaline phenol solution with vigorous stirring.
-
Why this order? Adding acid to base ensures the phenol remains in excess base, keeping it active. If you add phenol to acid, the phenol precipitates and won't react.
-
-
pH Maintenance: Monitor pH. If it drops below 8, add more carbonate solution immediately.
-
Finish: Stir for 30-60 mins. Acidify slightly (pH 6) if necessary to precipitate the free dye acid, or salt out with NaCl.
Protocol B: Coupling with Amines (Buffered Acid Method)
Target pH: 4.0 – 7.0
-
Diazotization: Prepare diazonium salt in HCl at 0–5°C.
-
Coupling Solution: Dissolve the aromatic amine in a minimum amount of acetic acid or dilute HCl. Dilute with water and cool to 0–5°C.
-
Buffering: Dissolve Sodium Acetate (
) in water. You will need roughly 2-3 equivalents relative to the acid present. -
The Addition: Add the diazonium solution to the amine solution.
-
pH Adjustment: Immediately begin adding the Sodium Acetate solution.
-
Goal: You want to neutralize the strong mineral acid (HCl) to form a weak acid (Acetic Acid), buffering the system to pH 4-6.
-
Observation: The color should deepen immediately as the free amine becomes available to attack the diazonium salt.
-
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black/brown tar instead of a bright dye. What happened?
-
Root Cause: The reaction temperature likely rose above 5-10°C, or the pH was too high (alkaline) for too long without coupling occurring.
-
Fix: Keep the internal temperature below 5°C using an ice-salt bath. Ensure your coupling component is dissolved and ready before generating the diazonium salt.
Q2: I am coupling an amine, but the yield is near zero. The diazonium salt is fine (tested with starch-iodide).
-
Diagnosis: "Protonation Lock."
-
Root Cause: The pH is too acidic (pH < 3). The amine is protonated (
) and cannot attack the electrophile. -
Fix: Add saturated Sodium Acetate solution until the pH paper indicates pH 5-6. You should see a precipitate (the dye) start to form almost immediately [4].
Q3: The reaction mixture is foaming excessively.
-
Diagnosis: Nitrogen gas evolution.
-
Root Cause: The diazonium salt is decomposing (
) instead of coupling. This often happens if the coupling reaction is too slow (steric hindrance) or the temperature is too high. -
Fix: Check pH. If the coupling is slow, the diazonium waits around and decomposes. Optimize pH to speed up the coupling rate.
Q4: Why do I need to add the diazonium salt TO the phenol, but for amines, I can mix them differently?
-
Answer: It is about solubility and pH shock. Phenols precipitate in acid. If you add phenol (base) to diazonium (acid), the phenol hits the acid, protonates, precipitates, and stops reacting. You must add the "Acid to the Base" to keep the phenol soluble (phenoxide) [5].
Workflow Visualization
Figure 2: Step-by-step experimental workflow emphasizing the divergence in handling phenols vs. amines.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[4][5] Longman Scientific & Technical.
-
Organic Chemistry Portal. Azo Coupling.[Link]
-
LibreTexts Chemistry. Reactions of Arenediazonium Salts.[Link]
-
Clark, J. (2020). Coupling Reactions of Diazonium Ions.[2][6][7][8][9][10] Chemguide. [Link]
-
Furniss, B. S., et al. (1989). Experimental Procedures for Azo Dyes.[6][11] In Vogel's Textbook of Practical Organic Chemistry.[4][5][11] Pearson.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lkouniv.ac.in [lkouniv.ac.in]
- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 5. scribd.com [scribd.com]
- 6. cuhk.edu.hk [cuhk.edu.hk]
- 7. Azo Coupling [organic-chemistry.org]
- 8. bookpremiumfree.com [bookpremiumfree.com]
- 9. scribd.com [scribd.com]
- 10. Explain why the azo-coupling reaction is performed at pH 9 to 5. | Filo [askfilo.com]
- 11. scribd.com [scribd.com]
Validation & Comparative
Spectroscopic Comparison Guide: 2-Amino-4,8-naphthalenedisulfonic Acid & Derivatives
Executive Summary & Molecule Profile
2-Amino-4,8-naphthalenedisulfonic acid (CAS: 131-27-1), widely recognized as C-Acid or Amino C Acid , is a critical naphthalene building block. Unlike its isomer 1-amino-8-naphthalenesulfonic acid (1,8-ANS), which is a famous polarity-sensitive fluorescent probe, C-Acid is primarily utilized as a diazo component in the synthesis of reactive azo dyes (e.g., Reactive Yellow 145).
This guide provides an objective spectroscopic comparison between the parent C-Acid and its conjugated derivatives. We analyze the shift from the UV-active, weakly fluorescent parent molecule to the visible-absorbing, non-fluorescent azo derivatives, providing validated protocols for their synthesis and analytical quantification.
Core Molecule Data
| Property | Detail |
| IUPAC Name | 2-Amino-4,8-naphthalenedisulfonic acid |
| Common Name | C-Acid; Amino C Acid |
| CAS Number | 131-27-1 |
| Molecular Weight | 303.31 g/mol |
| Solubility | High in water (due to two -SO |
| Key Structural Feature | Naphthalene core with electron-donating amine (-NH |
Spectroscopic Comparison: Parent vs. Derivatives
The spectroscopic signature of C-Acid changes drastically upon derivatization. The parent molecule exhibits characteristic naphthalene UV absorption and weak blue fluorescence. Derivatization via diazotization and coupling extends the
Table 1: Comparative Spectral Data
| Compound Class | Specific Example | Quantum Yield ( | Visual Color | ||
| Parent | C-Acid (in water) | 250, 340 | 440 (Weak) | < 0.10 | White / Colorless |
| Azo Derivative | Reactive Yellow 145 | 418 - 425 | N/A (Quenched) | ~0 | Golden Yellow |
| Schiff Base | N-Benzylidene derivative | 360 - 380 | 450 - 480 | 0.2 - 0.4 | Pale Yellow |
| Analytical Derivative | AQC-C-Acid (Derivatized) | 250 | 395 | > 0.50 | Colorless (Blue Fluor.) |
Critical Insight: Native C-Acid has weak fluorescence in aqueous buffers due to quenching by the solvent and the sulfonic acid groups. For high-sensitivity quantification (e.g., in wastewater analysis), it is mandatory to use pre-column derivatization (see Protocol B) to enhance the quantum yield.
Mechanistic Pathways & Workflow
The following diagram illustrates the transformation of C-Acid into its two primary functional forms: the Azo Dye (for industrial application) and the Fluorescent Derivative (for analytical detection).
Caption: Divergent pathways for C-Acid. Top path: Industrial synthesis of chromophores (Red Shift). Bottom path: Analytical derivatization for enhanced fluorescence detection.
Experimental Protocols
Protocol A: Synthesis of Azo Derivative (Reactive Yellow Analog)
Objective: To synthesize a visible-absorbing dye for spectral comparison.
-
Diazotization:
-
Dissolve 3.03 g (10 mmol) of C-Acid in 30 mL water containing 1.5 mL conc. HCl.
-
Cool to 0–5°C in an ice bath.
-
Add 0.7 g (10 mmol) NaNO
(dissolved in 5 mL water) dropwise over 15 mins. Stir for 30 mins. -
Validation: Check for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess with sulfamic acid.
-
-
Coupling:
-
Prepare a solution of coupling component (e.g., 1-(3-aminophenyl)urea for Reactive Yellow 145 analogs) in water at pH 6-7.
-
Add the diazonium salt solution to the coupling component dropwise, maintaining pH 6–7 with Na
CO . -
Stir at 0–5°C for 4 hours, then allow to warm to room temperature.
-
-
Isolation:
-
Salt out the dye by adding NaCl (15% w/v). Filter the precipitate and dry.
-
-
Spectroscopy:
-
Dissolve product in water.[1] Measure Absorbance scan 300–700 nm. Expect
nm.
-
Protocol B: Analytical Quantification via HPLC-FLD
Objective: High-sensitivity detection of C-Acid in biological or environmental samples.
Rationale: Native fluorescence of C-Acid is insufficient for trace analysis. We utilize AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) to tag the primary amine.
-
Reagent Preparation:
-
Dissolve 3 mg AQC in 1 mL acetonitrile (ACN).
-
Prepare 0.2 M borate buffer (pH 8.8).
-
-
Derivatization:
-
Mix 10
L sample (containing C-Acid) + 70 L borate buffer + 20 L AQC reagent. -
Vortex and incubate at 55°C for 10 minutes.
-
-
HPLC Conditions:
-
Result: C-Acid derivative elutes as a sharp, highly fluorescent peak, distinct from byproducts.
Comparative Analysis & Interpretation
Solvatochromism
Unlike 1,8-ANS, 2-Amino-4,8-naphthalenedisulfonic acid shows minimal solvatochromism. The two sulfonic acid groups lock the molecule in a highly polar state, preventing significant dipole changes in the excited state.
-
Implication: C-Acid is a stable standard but a poor polarity probe.
Effect of Azo Conjugation
The formation of the azo bond (-N=N-) connects the naphthalene system to a second aromatic ring (triazine/benzene system in Reactive Yellow 145).
-
Mechanism: This lowers the HOMO-LUMO gap energy.
-
Observation: Absorption shifts from UV (340 nm) to Blue-Violet (420 nm), resulting in the complementary Yellow color.
-
Fluorescence Quenching: The azo group introduces non-radiative decay pathways (photoisomerization), effectively quenching fluorescence (
).
Selectivity in Analysis
While UV detection (250 nm) is possible, it suffers from interference in complex matrices (e.g., cell lysates, wastewater). The Fluorescence Derivatization protocol (Protocol B) provides a "self-validating" system: only molecules with a reactive primary amine will form the fluorescent adduct, eliminating interference from non-amino naphthalene sulfonates.
References
-
Synthesis and Spectral Properties of Azo Dyes
- Title: Synthesis, Characterization and Applications of Some Azo Dyes Derived
- Source: Asian Journal of Chemistry (2018).
-
URL:[Link] (General reference for azo coupling workflows).
-
Fluorescence Derivatization Methodology
-
Reactive Yellow 145 Structure & Properties
- Title: Reactive Yellow 145 - World Dye Variety.
- Source: World Dye Variety.
-
URL:[Link]
-
General Naphthalene Sulfonate Spectroscopy
- Title: Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid.
- Source: Spectroscopy Online (2023).
-
URL:[Link] (Comparative isomer data).
Sources
- 1. mdpi.com [mdpi.com]
- 2. journal.gnest.org [journal.gnest.org]
- 3. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squjs.squ.edu.om [squjs.squ.edu.om]
- 5. scispace.com [scispace.com]
- 6. A sensitive and practical RP-HPLC-FLD for determination of the low neuroactive amino acid levels in body fluids and its application in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metal Chelating Efficacy of 2-Amino-4,8-naphthalenedisulfonic Acid and Standard Chelators
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth technical comparison of the metal chelating properties of 2-Amino-4,8-naphthalenedisulfonic acid against the industry-standard chelating agents, Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA). As the quest for novel and more effective chelating agents is paramount in various fields, including medicine and environmental science, a thorough understanding of the relative performance of potential candidates is crucial.
Introduction to Metal Chelation
Metal chelation is a chemical process in which a polydentate ligand, known as a chelator or chelating agent, bonds to a central metal ion to form a stable, water-soluble complex called a chelate. This process is fundamental in a vast array of scientific applications, from the removal of toxic heavy metals from the body to the stabilization of drug formulations and the control of metal-catalyzed reactions in industrial processes. The efficacy of a chelating agent is primarily determined by the stability of the metal-ligand complex, which is quantified by the stability constant (log K). A higher stability constant indicates a stronger bond between the chelator and the metal ion, signifying a more effective chelating agent.
Overview of the Chelators
2-Amino-4,8-naphthalenedisulfonic Acid
2-Amino-4,8-naphthalenedisulfonic acid, also known as Amino C acid, is a derivative of naphthalene.[1][2][3][4] It is a white to light red crystalline powder that is soluble in water.[2][5] Historically, its primary application has been as a key intermediate in the synthesis of reactive and direct dyes.[5] While its role as a dye precursor is well-established, its potential as a metal chelator has been less explored. Structurally, it possesses an amino group and two sulfonic acid groups attached to a naphthalene core, which can potentially participate in the coordination of metal ions. It is known to form stable complexes with various metal ions, a property that has been utilized in analytical chemistry for their spectrophotometric determination. However, a comprehensive evaluation of its chelation efficacy in comparison to standard chelators has been lacking in readily available literature.
Ethylenediaminetetraacetic acid (EDTA)
EDTA is a polyamino carboxylic acid that is widely recognized as a versatile and effective chelating agent. It is a hexadentate ligand, meaning it can form six bonds with a single metal ion, leading to the formation of highly stable complexes. EDTA's strong affinity for a wide range of metal ions has led to its extensive use in various applications, including as a food preservative, in water treatment, and in medicine to treat heavy metal poisoning. The stability of EDTA-metal complexes is highly dependent on pH.
Diethylenetriaminepentaacetic acid (DTPA)
DTPA is another powerful polyamino carboxylic acid chelating agent. It is an octadentate ligand, capable of forming even more stable complexes with metal ions compared to EDTA in certain conditions. DTPA is particularly effective in chelating trivalent and heavy metal ions and is used in applications such as MRI contrast agents, soil remediation, and as a decorporation agent for radioactive contaminants.
Comparative Efficacy: A Data-Driven Analysis
In contrast, the stability constants for EDTA and DTPA with a wide range of metal ions are well-documented. The following table provides a summary of these values for some common and biologically relevant metal ions.
| Metal Ion | EDTA (log K) | DTPA (log K) | 2-Amino-4,8-naphthalenedisulfonic acid (log K) |
| Ca²⁺ | 10.7 | 10.8 | Data not available |
| Mg²⁺ | 8.7 | 9.3 | Data not available |
| Fe³⁺ | 25.1 | 28.6 | Data not available |
| Cu²⁺ | 18.8 | 21.4 | Data not available |
| Zn²⁺ | 16.5 | 18.4 | Data not available |
| Pb²⁺ | 18.0 | 18.8 | Data not available |
Note: The stability constants for EDTA and DTPA are approximate values and can vary depending on experimental conditions such as temperature and ionic strength.
The significantly high log K values for both EDTA and DTPA underscore their exceptional ability to form stable complexes with a variety of metal ions. The generally higher values for DTPA, particularly with trivalent metals like Fe³⁺, indicate its superior chelating strength in many scenarios.
Experimental Protocols for Determining Metal Chelation Efficacy
To address the gap in the quantitative data for 2-Amino-4,8-naphthalenedisulfonic acid, researchers can employ several established experimental techniques to determine its metal chelation efficacy. The following are detailed protocols for three common methods.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the change in the potential of an ion-selective electrode (typically a pH electrode) as a titrant of known concentration is added to a solution containing the metal ion and the ligand.
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand, leading to a change in the hydrogen ion concentration, which is measured as a change in pH. By analyzing the titration curve, the protonation constants of the ligand and the stability constants of the metal complexes can be calculated.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., 0.01 M) of interest.
-
Prepare a standard solution of 2-Amino-4,8-naphthalenedisulfonic acid (e.g., 0.01 M).
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or NaNO₃) to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the ligand, the metal ion, and the background electrolyte.
-
Immerse the pH electrode and a temperature probe into the solution.
-
Use an automated titrator to add the standard NaOH solution in small, precise increments.
-
-
Data Acquisition:
-
Record the pH of the solution after each addition of the titrant.
-
Perform separate titrations for the ligand alone (to determine its protonation constants) and for the metal-ligand system.
-
-
Data Analysis:
-
Plot the pH values against the volume of NaOH added to obtain the titration curves.
-
Use specialized software (e.g., HYPERQUAD, BEST) to analyze the titration data and calculate the stability constants of the metal-ligand complexes.
-
Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Spectrophotometric Method
This method is particularly useful when the formation of the metal-ligand complex results in a change in the absorbance of the solution in the UV-Vis region.
Principle: Based on Beer-Lambert's law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By measuring the absorbance of solutions with varying concentrations of the metal and ligand, the concentration of the metal-ligand complex at equilibrium can be determined, from which the stability constant can be calculated.
Step-by-Step Methodology:
-
Preliminary Scans:
-
Record the UV-Vis absorption spectra of the ligand alone, the metal ion alone, and a mixture of the metal and ligand to identify the wavelength of maximum absorbance (λ_max) of the complex.
-
-
Job's Method of Continuous Variation:
-
Prepare a series of solutions where the mole fraction of the metal and ligand is varied while keeping the total molar concentration constant.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The stoichiometry of the complex corresponds to the mole fraction at which the maximum absorbance is observed.
-
-
Mole-Ratio Method:
-
Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of the ligand.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the molar ratio of ligand to metal. The point of inflection in the curve indicates the stoichiometry of the complex.
-
-
Calculation of Stability Constant:
-
From the absorbance data, calculate the equilibrium concentrations of the free metal, free ligand, and the metal-ligand complex.
-
Use these equilibrium concentrations to calculate the stability constant.
-
Workflow for Spectrophotometric Determination
Caption: Workflow for determining stability constants using spectrophotometry.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the metal-ligand interaction in a single experiment.
Principle: The binding of a ligand to a metal ion is accompanied by either the release (exothermic) or absorption (endothermic) of heat. ITC measures this heat change as the ligand is titrated into a solution containing the metal ion. The resulting data can be used to determine the binding affinity (K_a, the reciprocal of the dissociation constant K_d), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare degassed solutions of the metal ion and the ligand in the same buffer to minimize heat of dilution effects.
-
-
ITC Experiment:
-
Load the metal ion solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature, stirring speed, and injection volume.
-
Initiate the titration, where small aliquots of the ligand are injected into the sample cell at regular intervals.
-
-
Data Acquisition:
-
The instrument records the heat change after each injection. The raw data is a plot of heat flow versus time.
-
-
Data Analysis:
-
Integrate the peaks in the raw data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to metal.
-
Fit the resulting binding isotherm to a suitable binding model using the instrument's software to determine the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n). The stability constant (K) is equivalent to the association constant (K_a).
-
Workflow for Isothermal Titration Calorimetry
Sources
- 1. d-nb.info [d-nb.info]
- 2. 2-Amino-4,8-naphthalenedisulfonic acid (Amino C acid) CAS: 131-27-1 Supplier [qinmuchem.com]
- 3. chembk.com [chembk.com]
- 4. 2-Amino-4,8-naphthalenedisulfonic acid, CasNo.131-27-1 Uni Impex India [unimpex.lookchem.com]
- 5. 2-Amino-1,6-naphthalenedisulfonic acid | C10H9NO6S2 | CID 18398327 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for 2-Amino-4,8-naphthalenedisulfonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Amino-4,8-naphthalenedisulfonic Acid
2-Amino-4,8-naphthalenedisulfonic acid, a key intermediate in the synthesis of azo dyes, demands precise and accurate quantification to ensure product quality and safety.[1] Its highly water-soluble nature and potential for isomeric impurities necessitate the use of validated analytical methods that are reliable across different laboratories.[2] This guide presents a comprehensive overview of an inter-laboratory study designed to validate and compare two prominent analytical techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] An inter-laboratory validation study is the pinnacle of this process, providing a rigorous assessment of a method's reproducibility when performed by different analysts in different laboratories.[4][5]
Designing the Inter-laboratory Study: A Framework for Robust Validation
To ensure the integrity and comparability of the results, a well-defined inter-laboratory study protocol is paramount. This study was designed to assess the performance of HPLC and Capillary Electrophoresis methods for the quantification of 2-Amino-4,8-naphthalenedisulfonic acid.
Key Study Parameters:
-
Participating Laboratories: A minimum of eight laboratories with expertise in analytical chemistry were recruited to participate in the study.[6]
-
Test Materials: Homogeneous and stable samples of 2-Amino-4,8-naphthalenedisulfonic acid at three different concentration levels (Low, Medium, and High) were distributed to each laboratory.
-
Analytical Methods: Each laboratory was provided with detailed, step-by-step protocols for both the HPLC and Capillary Electrophoresis methods.
-
Validation Characteristics: The study was designed to evaluate the following key validation parameters as outlined in the ICH Q2(R1) guidelines: Specificity, Linearity, Accuracy, Precision (Repeatability and Intermediate Precision), and Robustness.[3][5]
Caption: Workflow of the inter-laboratory validation study.
Comparative Performance of Analytical Methods
The following tables summarize the quantitative data obtained from the inter-laboratory study, providing a direct comparison of the HPLC and Capillary Electrophoresis methods.
Table 1: Linearity and Range
Linearity was assessed by analyzing a series of solutions with known concentrations of 2-Amino-4,8-naphthalenedisulfonic acid. A minimum of five concentrations is recommended for establishing linearity.[5]
| Parameter | HPLC Method | Capillary Electrophoresis Method | Acceptance Criteria |
| Linear Range (µg/mL) | 1 - 100 | 5 - 150 | - |
| Correlation Coefficient (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Y-intercept | 1.2 x 10³ | 2.5 x 10² | Close to zero |
Table 2: Accuracy (Recovery)
Accuracy was determined by the analysis of samples with known amounts of added 2-Amino-4,8-naphthalenedisulfonic acid (spiked samples).[7]
| Concentration Level | HPLC Method (% Recovery) | Capillary Electrophoresis Method (% Recovery) | Acceptance Criteria |
| Low (10 µg/mL) | 99.2 ± 1.5 | 98.5 ± 2.1 | 98.0% - 102.0% |
| Medium (50 µg/mL) | 100.5 ± 1.1 | 99.8 ± 1.8 | 98.0% - 102.0% |
| High (90 µg/mL) | 99.8 ± 1.3 | 101.2 ± 1.5 | 98.0% - 102.0% |
Table 3: Precision (Repeatability and Intermediate Precision)
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[8]
| Parameter | HPLC Method (% RSD) | Capillary Electrophoresis Method (% RSD) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.85 | 1.25 | ≤ 2% |
| Intermediate Precision (Inter-day, Inter-analyst) | 1.42 | 2.10 | ≤ 2% |
| Reproducibility (Inter-laboratory) | 2.85 | 3.50 | ≤ 5% |
In-Depth Experimental Protocols
The following are detailed, step-by-step methodologies for the HPLC and Capillary Electrophoresis methods validated in this study.
High-Performance Liquid Chromatography (HPLC) Method
This method utilizes reversed-phase chromatography, a common technique for the separation of water-soluble compounds like naphthalene sulfonates.[2][9]
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).
2. Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 60% A, 40% B
-
15-20 min: Hold at 60% A, 40% B
-
20-22 min: Linear gradient to 95% A, 5% B
-
22-30 min: Hold at 95% A, 5% B for column re-equilibration.
-
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Standard and Sample Preparation:
-
Prepare a stock solution of 2-Amino-4,8-naphthalenedisulfonic acid (1 mg/mL) in water.
-
Prepare working standards by serial dilution of the stock solution.
-
Dilute samples to fall within the linear range of the method.
Capillary Electrophoresis (CE) Method
CE offers a powerful alternative for the analysis of charged species, often with high efficiency and short analysis times.[10][11]
1. Instrumentation:
-
Capillary electrophoresis system with a UV-Vis detector.
-
Uncoated fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
2. Background Electrolyte (BGE) Preparation:
-
50 mM Sodium Phosphate buffer, pH 7.0.
-
Add 15 mM Cetyltrimethylammonium Bromide (CTAB) to the BGE to reverse the electroosmotic flow and improve the separation of anionic species.[12]
3. Electrophoretic Conditions:
-
Voltage: -20 kV.
-
Capillary Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
4. Standard and Sample Preparation:
-
Prepare a stock solution of 2-Amino-4,8-naphthalenedisulfonic acid (1 mg/mL) in water.
-
Prepare working standards by serial dilution of the stock solution.
-
Dilute samples to fall within the linear range of the method.
Caption: Relationship between key analytical method validation parameters.
Discussion and Method Selection
Both the HPLC and Capillary Electrophoresis methods demonstrated acceptable performance for the analysis of 2-Amino-4,8-naphthalenedisulfonic acid, meeting the predefined acceptance criteria for all tested validation parameters.
The HPLC method exhibited slightly better precision, as indicated by the lower Relative Standard Deviation (RSD) values for repeatability, intermediate precision, and reproducibility. This method is also widely available in most analytical laboratories, making it a practical choice for routine quality control.
The Capillary Electrophoresis method offers the advantages of shorter analysis times and lower solvent consumption. While its precision was slightly lower than that of the HPLC method, it still falls well within acceptable limits for most applications. This technique is particularly well-suited for high-throughput screening or for laboratories where minimizing solvent waste is a priority.
Ultimately, the choice of method will depend on the specific needs and resources of the laboratory. Both methods, having been successfully validated through a rigorous inter-laboratory study, can be considered reliable for the intended purpose of quantifying 2-Amino-4,8-naphthalenedisulfonic acid.
Conclusion
This guide has provided a comprehensive comparison of HPLC and Capillary Electrophoresis methods for the analysis of 2-Amino-4,8-naphthalenedisulfonic acid, grounded in the principles of inter-laboratory validation. By presenting detailed experimental protocols and comparative performance data, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to implement a robust and reliable analytical method for this compound. The successful validation of both methods provides flexibility in choosing the most appropriate technique based on specific laboratory requirements.
References
-
Pharmabiz.com. (2025, February 12). ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Retrieved from [Link]
-
PubMed. (n.d.). [Inter-laboratory validation studies of analytical method for determination of chloramphenicol in royal jelly]. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments in the Field of Method Validation. Retrieved from [Link]
-
PubMed. (n.d.). Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin. Retrieved from [Link]
-
PubMed Central. (n.d.). Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. Retrieved from [Link]
-
Analytical Methods (RSC Publishing). (n.d.). On the validation by inter-laboratory study of 'procedures' in chemical measurement. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Statistical tools and approaches to validate analytical methods: methodology and practical examples. Retrieved from [Link]
-
FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubMed. (2017, March 4). Developments in Methods of Analysis for Naphthalene Sulfonates. Retrieved from [Link]
-
Spectroscopy Online. (2023, May 24). Spectroscopic Analysis Reveals Insights into 2-Amino-1-Naphthalenesulfonic Acid Biological Activity and Solvent Properties. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
European Medicines Agency (EMA). (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Eurachem. (n.d.). Trends in inter-laboratory method validation. Retrieved from [Link]
-
UNT Chemistry. (n.d.). Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. Retrieved from [Link]
-
ICH. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]
-
IUPAC. (n.d.). HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Amino-8-[2-(4-aminophenyl)diazenyl]-2-naphthalenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of sulfonate and sulfate surfactants by capillary electrophoresis: effect of buffer cation | Analytical Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0074024A1 - Process for the isolation of 2-naphthylamine-4,8-disulphonic acid.
-
PubMed. (n.d.). Capillary electrophoresis for the analysis of short-chain organic acids in coffee. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Amino-4,8-naphthalenedisulfonic acid. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of sulfonamides by capillary electrophoresis. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). 1053 CAPILLARY ELECTROPHORESIS. Retrieved from [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]
-
US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. Retrieved from [Link]
-
PubMed - NIH. (n.d.). An o-phthalaldehyde spectrophotometric assay for proteinases. Retrieved from [Link]
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- 12. usp.org [usp.org]
Comparison of ANS (8-anilinonaphthalene-1-sulfonic acid) as a fluorescent probe
Executive Summary: The "Gold Standard" Under the Microscope
For decades, 8-anilinonaphthalene-1-sulfonic acid (ANS) has been the workhorse probe for characterizing protein folding intermediates, specifically the "molten globule" state. Its dramatic fluorescence enhancement and blue shift upon binding to hydrophobic pockets make it a staple in structural biology.
However, ANS is not a universal solution. Its anionic nature introduces electrostatic bias, its quantum yield is lower than modern alternatives, and its spectral properties often mismatch high-throughput instrumentation (like qPCR machines).
This guide objectively compares ANS against its dimerized super-analog (Bis-ANS ) and the high-throughput favorite (SYPRO Orange ), providing the experimental data and decision frameworks necessary for precise assay development.
Quick Decision Matrix
| Feature | ANS | Bis-ANS | SYPRO Orange |
| Primary Use | Molten globule detection, Surface hydrophobicity ( | High-sensitivity hydrophobicity, Chaperone activity | Thermal Shift Assays (DSF/TSA) |
| Binding Affinity ( | Moderate ( | High ( | High |
| Electrostatic Bias | High (Anionic) | High (Dianionic) | Low/Moderate |
| Instrumentation | Fluorometer (UV Excitation) | Fluorometer (UV/Blue Excitation) | qPCR / RT-PCR Machines |
| Key Risk | Weak signal for tight folders | Background noise; Protein perturbation | Incompatible with UV-only optics |
Mechanism of Action: The Physics of "The Shift"
To use ANS effectively, one must understand why it works. ANS is a solvatochromic fluorophore.
-
In Aqueous Buffer: The ANS molecule is flexible. Upon excitation, the excited state relaxes non-radiatively through rotation of the anilinonaphthalene group relative to the sulfonate group. This results in negligible fluorescence (Quantum Yield
). -
In Hydrophobic Pockets: Binding restricts this molecular rotation (increasing
) and shields the probe from solvent relaxation. This lowers the energy gap between the ground and excited states less than water would, causing the emission peak to shift from green (~520 nm) to blue (~470 nm).
Diagram 1: The ANS Binding Logic & Signal Generation
Caption: ANS fluorescence mechanism. Free ANS dissipates energy non-radiatively; bound ANS is restricted, forcing radiative decay (fluorescence).
Detailed Comparison: ANS vs. Bis-ANS[1][2][3][4]
Bis-ANS (4,4'-dianilino-1,1'-binaphthyl-5,5'-disulfonic acid) is essentially two ANS molecules linked by a spacer. This dimerization changes the binding kinetics and sensitivity.
Performance Data Comparison
| Metric | ANS | Bis-ANS | Interpretation |
| Structure | Monomer | Dimer (C2 symmetry) | Bis-ANS has "two hands" to grip the protein. |
| Affinity ( | Bis-ANS binds 10-50x tighter. | ||
| Excitation Max | ~370 nm | ~390 nm | Bis-ANS is slightly red-shifted. |
| Emission Max (Bound) | ~470-480 nm | ~520-530 nm | Bis-ANS emits in the green/yellow region. |
| Sensitivity | Moderate | Very High | Bis-ANS detects "cryptic" hydrophobic sites ANS misses. |
| Aggregation Induction | Moderate | High | Bis-ANS can act as a "molecular glue," forcing aggregation. |
The "Clamping" Effect
Bis-ANS is often described as "ANS on steroids." Because it has two hydrophobic naphthyl rings, it can bridge two adjacent hydrophobic patches or "clamp" onto a single large site.
-
Use Bis-ANS when: You are studying highly stable proteins where surface hydrophobicity is subtle, or when ANS signal is too weak to be reliable.
-
Avoid Bis-ANS when: You are studying aggregation kinetics. Bis-ANS itself can nucleate aggregation more aggressively than ANS due to its cross-linking potential.
The High-Throughput Challenger: SYPRO Orange
In modern drug discovery, Thermal Shift Assays (TSA) or Differential Scanning Fluorimetry (DSF) are critical. While ANS can be used here, SYPRO Orange is the superior choice for one logistical reason: Instrument Compatibility.
The qPCR Problem
Standard qPCR machines (e.g., Bio-Rad CFX, Roche LightCycler) use excitation filters optimized for DNA dyes (FAM, SYBR) and probes (ROX, HEX).
-
ANS Excitation (370 nm): Requires UV optics. Most qPCR machines cannot excite ANS.
-
SYPRO Orange Excitation (470 nm): Perfectly matches the blue LED/laser sources of standard qPCR machines.
Experimental Comparison: Thermal Unfolding
-
ANS: Requires a specialized spectrofluorometer with temperature control (low throughput).
-
SYPRO Orange: Allows 96-well or 384-well parallel processing in a standard PCR cycler.
Experimental Protocol: Determination of Surface Hydrophobicity ( )
This protocol is designed for ANS but applies to Bis-ANS with wavelength adjustments. It includes the critical Inner Filter Effect (IFE) correction often skipped by novices.
Materials
-
Probe: 8-ANS (Ammonium salt preferred for solubility). Prepare 10 mM stock in DMSO (store in dark).
-
Buffer: 10 mM Phosphate or Tris, pH 7.4 (Avoid detergents!).
-
Protein: Serial dilutions (0.005 to 0.2 mg/mL).
Step-by-Step Methodology
-
Preparation: Prepare 5 protein concentrations. Measure actual concentration via
. -
Dye Addition: Add ANS to a final concentration of 50 µM (excess). Ensure DMSO < 1%.
-
Incubation: Incubate in the dark at 25°C for 10 minutes.
-
Read Absorbance (Critical): Measure OD at excitation (370 nm) and emission (470 nm) wavelengths for each sample.
-
Read Fluorescence: Measure emission at 470 nm (
). -
Correction: Apply the Inner Filter Effect formula:
-
Calculation: Plot
(y-axis) vs. Protein Concentration (x-axis).-
Result: The slope of the linear regression is the Surface Hydrophobicity Index (
).
-
Diagram 2: Decision Tree for Probe Selection
Caption: Logic flow for selecting the optimal fluorescent probe based on assay constraints.
Scientific Integrity & Limitations
The Electrostatic Trap
ANS is negatively charged (sulfonate group).[1] It does not just bind hydrophobic patches; it binds cationic hydrophobic patches.
-
False Positive: A protein with a positively charged surface (Lys/Arg rich) may recruit ANS via electrostatic attraction, even without a deep hydrophobic pocket.
-
Control: If you suspect electrostatic interference, perform the assay at high ionic strength (e.g., 1M NaCl) to screen out electrostatic interactions, or switch to Nile Red (uncharged).
The "Molten Globule" Inducer
At high concentrations, ANS can shift the folding equilibrium. It preferentially binds the molten globule state, stabilizing it. In marginally stable proteins, the addition of ANS can actually cause the protein to partially unfold into the molten globule state. Always titrate the dye to the minimum necessary signal-to-noise ratio.
References
-
Stryer, L. (1965). "The interaction of a naphthalene dye with apomyoglobin and apohemoglobin: A fluorescent probe of non-polar binding sites." Journal of Molecular Biology. Link
-
Hawe, A., Sutter, M., & Jiskoot, W. (2008). "Extrinsic fluorescent dyes as tools for protein characterization." Pharmaceutical Research. Link
-
Layton, C. J., & Hellinga, H. W. (2011).[2] "Quantitation of protein-protein interactions by thermal stability shift analysis." Nature Structural & Molecular Biology. (Validation of SYPRO Orange). Link
-
Rosen, C. G., & Weber, G. (1969). "Dimer formation from 1-amino-8-naphthalenesulfonate catalyzed by bovine serum albumin." Biochemistry. (Foundational work on ANS/Bis-ANS mechanisms). Link
-
Gasymov, O. K., & Glasgow, B. J. (2007). "ANS fluorescence: Potential to augment the identification of the external binding sites of proteins." Biochimica et Biophysica Acta. Link
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Safety Operating Guide
2-Amino-4,8-naphthalenedisulfonic Acid (CAS 131-27-1): Proper Disposal & Safety Protocol
[1][2][3]
Executive Summary
2-Amino-4,8-naphthalenedisulfonic acid (commonly known as C-Acid or Cassella Acid ) presents specific disposal challenges due to its dual nature: it is a strong organic acid (disulfonic) and a substituted aromatic amine.[1][2][3]
Unlike simple inorganic acids, this compound cannot simply be neutralized and flushed.[1][3] Its aromatic naphthalene core requires high-temperature incineration to prevent environmental persistence.[1][2][3] This guide outlines the zero-discharge workflow required to handle this material safely, complying with RCRA standards for characteristic corrosivity (D002) and toxicity.
Chemical Characterization & Hazard Profile
Before handling waste, you must understand the material's physicochemical behavior.[1][3] This compound is a strong acid derivative; its aqueous solutions are highly corrosive.[1][3]
Physicochemical Data Table
| Property | Value | Operational Implication |
| CAS Number | 131-27-1 | Use this for all waste manifests.[1][2][3] |
| Synonyms | C-Acid; 3-Amino-1,5-naphthalenedisulfonic acid | Verify identity on older reagent bottles.[1][2][3] |
| Physical State | White to off-white powder | Dust inhalation risk; use powder hood.[1][2][3] |
| Solubility | High (Water) | Spills will rapidly spread in wet environments.[1][2][3] |
| Acidity (pKa) | < 1 (Sulfonic groups) | Corrosive. pH of 1% solution is typically < 2.[1][2][3]0. |
| RCRA Code | D002 (Corrosivity) | If pH ≤ 2, it is a characteristic hazardous waste.[1][2][3] |
Critical Hazards[1][3][4]
-
Corrosivity (Skin/Eye): The sulfonic acid groups make this material capable of causing severe skin burns and irreversible eye damage (GHS Category 1B).[1][3][4]
-
Incompatibility: Reacts violently with strong oxidizers (risk of fire/explosion) and strong bases (exothermic neutralization).[1][3]
-
Aquatic Persistence: Naphthalene sulfonates are difficult to biodegrade.[1][3] Do not discharge to sewer systems. [1][3][5]
Pre-Disposal Treatment & Handling
Trustworthiness Principle: The safety of the disposal team depends on the stability of the waste package you create.[1][3]
Personal Protective Equipment (PPE)[1][2][3][7]
-
Respiratory: N95 or P100 respirator (if handling powder outside a hood).[1][3]
-
Skin: Nitrile gloves (double-gloved recommended; 0.11 mm minimum thickness).[1][2][3]
-
Eyes: Chemical splash goggles (Safety glasses are insufficient for sulfonic acids).[1][3]
Segregation Logic
Do not mix this waste with:
-
Nitrites/Nitrates: Acidic conditions + amines + nitrites = formation of diazonium salts (potentially unstable/explosive) or nitrosamines (carcinogenic).[1][3]
-
Bleach (Hypochlorite): Can generate toxic chloramines or heat.[1][3]
-
Flammable Solvents: Keep separate to minimize incinerator coding complexity (Corrosive vs. Flammable).
Step-by-Step Disposal Protocols
Scenario A: Disposal of Solid Waste (Pure Powder)
Best Practice: Keep the solid solid .[1][3] Dissolving it creates a larger volume of hazardous liquid waste.[1][3]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3] Glass is acceptable but poses a breakage risk.[1][3] Avoid metal containers (corrosion risk).[1][3]
-
Transfer: Transfer the powder inside a chemical fume hood to prevent dust generation.
-
Labeling: Label as "Hazardous Waste - Solid, Acidic, Organic."
-
Disposal Path: Send for High-Temperature Incineration .
Scenario B: Disposal of Aqueous Solutions (Reaction Mixtures)
Context: You have a reaction mixture or mother liquor containing the acid.[1][3][10][8]
-
pH Assessment: Check the pH. If pH < 2, the waste is RCRA D002 .[1][3]
-
Neutralization (Optional but Recommended):
-
Why: Neutralizing to pH 5–9 reduces the risk of container failure during storage/transport.[1][3]
-
Protocol: Place the waste container in an ice bath.[1][3] Slowly add 10% Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate while stirring. Monitor temperature (exothermic).
-
Warning: Do not over-neutralize to high pH (>12) if other sensitive organics are present.[1][3]
-
-
Containerization: Pour into an HDPE waste carboy.
-
Labeling: Label as "Hazardous Waste - Liquid, Organic."
-
Disposal Path: Send for Fuel Blending or Incineration .[1][3]
Visual Decision Workflow
The following diagram outlines the decision logic for disposing of CAS 131-27-1.
Figure 1: Decision tree for the safe segregation and packaging of C-Acid waste streams.[1][2][3]
Regulatory & Compliance Context
RCRA (Resource Conservation and Recovery Act)
In the United States, this chemical falls under the following classifications depending on its state:
-
Characteristic Waste (D002): If the waste is an aqueous solution with pH ≤ 2, it is a corrosive hazardous waste [1].[1][3]
-
P/U Listing: CAS 131-27-1 is not specifically listed on the EPA P-list (acutely toxic) or U-list (toxic) [2].[1][2][3] However, the "generator knowledge" rule requires you to treat it as toxic due to the sulfonated amine structure.[1][3]
Accidental Release (Spill Response)
If a spill occurs:
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][3] RCRA Orientation Manual.[1][3] Available at: [Link]
-
US Environmental Protection Agency (EPA). Hazardous Waste Listings (P and U Codes).[1][3] Code of Federal Regulations, 40 CFR Part 261.[1][3]33. Available at: [Link][1][3]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8563, 2-Amino-4,8-naphthalenedisulfonic acid.[1][2][3] PubChem.[1][3][10] Available at: [Link][1][2][3]
Sources
- 1. Cas 131-27-1,2-Amino-4,8-naphthalenedisulfonic acid | lookchem [lookchem.com]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. Page loading... [guidechem.com]
- 4. fishersci.com [fishersci.com]
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- 7. epa.gov [epa.gov]
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- 10. Waste Code [rcrainfo.epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
